molecular formula C10H11NO B14058632 2-(2-Methoxyethyl)benzonitrile

2-(2-Methoxyethyl)benzonitrile

Cat. No.: B14058632
M. Wt: 161.20 g/mol
InChI Key: WEENFVLQNFKKMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxyethyl)benzonitrile is a chemical compound with the molecular formula C11H13NO2 . It belongs to the class of benzonitrile derivatives, which are widely recognized as valuable intermediates in organic synthesis and pharmaceutical research . The structure incorporates both a nitrile group and a methoxyethyl side chain, making it a potential versatile building block for the construction of more complex molecules. Benzonitriles, in general, are stable compounds and are frequently employed in coordination chemistry as ligands for transition metals, forming complexes that are soluble in organic solvents and serve as useful synthetic intermediates . The specific properties and applications of 2-(2-Methoxyethyl)benzonitrile in research, such as its mechanism of action in particular reactions or its physical-chemical data, are areas for further investigation. Researchers are encouraged to explore its utility in developing new materials, active pharmaceutical ingredients (APIs), or as a precursor in heterocyclic chemistry. Please Note: This product is strictly for research purposes and is classified as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

2-(2-methoxyethyl)benzonitrile

InChI

InChI=1S/C10H11NO/c1-12-7-6-9-4-2-3-5-10(9)8-11/h2-5H,6-7H2,1H3

InChI Key

WEENFVLQNFKKMZ-UHFFFAOYSA-N

Canonical SMILES

COCCC1=CC=CC=C1C#N

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: 2-(2-Methoxyethyl)benzonitrile as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of chemical intermediates dictates the efficiency of downstream pharmacophore generation. 2-(2-Methoxyethyl)benzonitrile (CAS: 1692284-00-6) has emerged as a highly versatile, ortho-substituted building block [1]. Featuring a rigid benzonitrile core coupled with a flexible, ether-linked aliphatic side chain, this molecule provides an ideal balance of lipophilicity and hydrogen-bonding potential.

This whitepaper provides an in-depth technical analysis of 2-(2-Methoxyethyl)benzonitrile, detailing its physicochemical properties, molecular formula, and molecular weight. Furthermore, we dissect the mechanistic rationale for its synthesis via palladium-catalyzed cyanation and outline its critical role as a precursor for complex heterocyclic drug candidates, such as tetrazoles and isoquinolines.

Physicochemical Profiling & Structural Analysis

The utility of a chemical intermediate is inherently tied to its structural parameters. 2-(2-Methoxyethyl)benzonitrile possesses the molecular formula C₁₀H₁₁NO and a molecular weight of 161.20 g/mol [1].

The low molecular weight is a critical advantage. When this intermediate is elaborated into larger drug-like molecules, it leaves an ample "molecular weight budget" to ensure the final active pharmaceutical ingredient (API) remains compliant with Lipinski's Rule of Five (typically <500 Da). The presence of the methoxyethyl group at the ortho position relative to the nitrile introduces unique steric and electronic effects. The ether oxygen acts as a hydrogen-bond acceptor, which can improve aqueous solubility compared to a purely aliphatic alkyl chain, while the nitrile group serves as a highly reactive handle for cycloadditions, reductions, or hydrolytic transformations.

Quantitative Data Summary
PropertyValueChemical/Clinical Significance
Molecular Formula C₁₀H₁₁NODefines the elemental composition and carbon framework.
Molecular Weight 161.20 g/mol Low MW allows for extensive downstream elaboration.
CAS Number 1692284-00-6Unique registry identifier for precise procurement [1].
Topological Polar Surface Area (TPSA) 33.02 ŲHighly favorable for membrane permeability and potential blood-brain barrier (BBB) penetration.
LogP 1.75Optimal lipophilicity for oral absorption and partitioning.
H-Bond Acceptors 2Nitrile nitrogen and methoxy oxygen facilitate target protein interactions.
H-Bond Donors 0Minimizes desolvation penalty during receptor binding.
Rotatable Bonds 3Provides necessary conformational flexibility for the ether side-chain to adapt to binding pockets.

Mechanistic Synthesis Pathways

The synthesis of ortho-substituted benzonitriles requires precise control over regioselectivity. The most robust and scalable method for generating 2-(2-Methoxyethyl)benzonitrile is the Palladium-Catalyzed Cyanation of the corresponding aryl halide (1-bromo-2-(2-methoxyethyl)benzene) [2].

Causality in Experimental Design

Historically, the Rosenmund-von Braun reaction utilized stoichiometric copper(I) cyanide at extremely high temperatures (>200°C), which often led to poor functional group tolerance. Modern protocols utilize Palladium(II) catalysts with Zinc Cyanide (Zn(CN)₂). Zn(CN)₂ is deliberately chosen over Potassium Cyanide (KCN) because it is less soluble in organic solvents. This low solubility ensures a slow, controlled release of cyanide ions into the catalytic cycle, preventing the formation of inactive, coordinatively saturated [Pd(CN)₄]²⁻ complexes that would otherwise poison the catalyst[3].

Step-by-Step Methodology: Palladium-Catalyzed Cyanation

Self-Validating Protocol: This protocol incorporates in-process controls (TLC/LC-MS) to ensure the complete consumption of the starting material before proceeding to the workup phase, preventing the co-elution of unreacted aryl bromides with the target nitrile.

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 1-bromo-2-(2-methoxyethyl)benzene (1.0 equiv, 10 mmol), Zinc Cyanide (Zn(CN)₂, 0.6 equiv, 6 mmol), and elemental Zinc dust (0.2 equiv, 2 mmol). Rationale: Zinc dust acts as a reductant to maintain palladium in its active Pd(0) state.

  • Catalyst Loading: Add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%) and 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 4 mol%) as the bidentate ligand. Rationale: The large bite angle of dppf facilitates the challenging reductive elimination step of the cyano group.

  • Solvent Addition: Inject 30 mL of anhydrous N,N-Dimethylformamide (DMF). Degas the mixture via three freeze-pump-thaw cycles.

  • Thermal Activation: Heat the reaction mixture to 120°C for 12 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, quench with water, extract with ethyl acetate, and analyze via LC-MS. The reaction is deemed complete when the starting material peak vanishes and the [M+H]⁺ peak at m/z 162.2 emerges.

  • Workup & Purification: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble zinc salts and palladium black. Wash the organic filtrate with 5% aqueous ammonia (to complex residual zinc/palladium) followed by brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield pure 2-(2-Methoxyethyl)benzonitrile.

Synth A 1-Bromo-2-(2-methoxyethyl)benzene (Starting Material) B Palladium Catalyst (Pd2(dba)3) + Zinc Cyanide (Zn(CN)2) A->B Cyanation (DMF, 120°C) C 2-(2-Methoxyethyl)benzonitrile (Target Intermediate) B->C Ligand Exchange & Reductive Elimination D Tetrazole Derivatives (e.g., ARB Pharmacophores) C->D [2+3] Cycloaddition (NaN3) E Isoquinoline Derivatives (e.g., Kinase Inhibitors) C->E Cyclization (Acid Catalyzed)

Caption: Synthetic workflow and downstream elaboration of 2-(2-Methoxyethyl)benzonitrile.

Downstream Applications in Drug Development

The true value of 2-(2-Methoxyethyl)benzonitrile lies in its downstream reactivity. The cyano group is a classic precursor for the synthesis of 5-substituted 1H-tetrazoles .

Tetrazoles as Bioisosteres

In medicinal chemistry, tetrazoles are frequently deployed as bioisosteres for carboxylic acids. They offer a similar pKa (approx. 4.5–5.5) but provide enhanced metabolic stability, increased lipophilicity, and better oral bioavailability. By reacting 2-(2-Methoxyethyl)benzonitrile with sodium azide (NaN₃) and a Lewis acid catalyst (e.g., ZnBr₂) via a [2+3] dipolar cycloaddition, researchers can generate ortho-substituted phenyltetrazoles.

These structural motifs are famously utilized in the development of Angiotensin II Receptor Blockers (ARBs), such as Losartan and Valsartan. The methoxyethyl side chain in this specific derivative can occupy unique hydrophobic/hydrogen-bonding sub-pockets in G-Protein Coupled Receptors (GPCRs) or kinase active sites, modulating binding affinity and residence time.

Pathway A Angiotensin II (Endogenous Ligand) B AT1 Receptor (GPCR) A->B Binds C Gq Protein Activation B->C Activates D Phospholipase C (PLC) C->D Stimulates E IP3 / Calcium Release D->E Cleaves PIP2 F Vasoconstriction & Hypertension E->F Triggers G Tetrazole-based ARB (Derived from Benzonitrile) G->B Competitive Inhibition

Caption: Mechanism of AT1 receptor blockade by benzonitrile-derived tetrazole therapeutics.

Analytical Validation Protocols

To ensure the scientific integrity of the synthesized 2-(2-Methoxyethyl)benzonitrile, a rigorous, self-validating analytical framework must be applied. Relying on a single analytical method is prone to false positives; therefore, orthogonal techniques are mandatory.

  • High-Performance Liquid Chromatography - Mass Spectrometry (LC-MS):

    • Purpose: Confirms molecular weight and purity.

    • Validation: The target compound (MW 161.20) must exhibit a dominant[M+H]⁺ ion at m/z 162.2 in positive electrospray ionization (ESI+) mode. UV detection at 254 nm should show a single peak with >98% Area Under the Curve (AUC), confirming the absence of the brominated starting material.

  • Proton Nuclear Magnetic Resonance (¹H-NMR, 400 MHz, CDCl₃):

    • Purpose: Confirms the regiochemistry and structural connectivity.

    • Validation: The ortho-substitution pattern on the benzene ring will present as a distinct ABCD spin system (four aromatic protons) between δ 7.2 - 7.6 ppm. The methoxyethyl group will display self-validating aliphatic signals: a singlet for the methoxy group (-OCH₃) around δ 3.3 ppm, and two distinct triplets for the methylene protons (-CH₂-CH₂-) around δ 3.0 ppm and δ 3.6 ppm.

  • Fourier-Transform Infrared Spectroscopy (FT-IR):

    • Purpose: Confirms the presence of the functional groups.

    • Validation: The nitrile (-C≡N) stretch is highly diagnostic and must appear as a sharp, strong absorption band at approximately 2220–2230 cm⁻¹. The ether (C-O-C) stretch will appear around 1100 cm⁻¹.

By cross-referencing the mass (LC-MS), connectivity (NMR), and functional group vibrations (IR), the structural identity of 2-(2-Methoxyethyl)benzonitrile is unequivocally established, ensuring it is ready for downstream pharmaceutical applications.

References

  • Anbarasan, P., Schareina, T., & Beller, M. (2011). Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. Chemical Society Reviews, 40(10), 5049-5067.[Link]

  • Neetha, M., Afsina, C. M. A., Aneeja, T., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33683-33699.[Link]

Unlocking the Therapeutic Potential of 2-(2-Methoxyethyl)benzonitrile Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-(2-methoxyethyl)benzonitrile scaffold represents a promising, yet underexplored, chemical entity in modern drug discovery. This technical guide provides a comprehensive exploration of its potential, drawing upon the well-established roles of the nitrile and methoxyethyl moieties in medicinal chemistry. We present a forward-looking analysis of three key research avenues where derivatives of this scaffold could yield novel therapeutic agents: oncology, neurodegenerative disorders, and inflammatory diseases. For each area, we delineate a robust scientific rationale, propose a library of target derivatives, and provide detailed, actionable experimental workflows. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to pioneer new frontiers in small molecule therapeutics.

The Scientific Rationale: A Privileged Scaffold for Therapeutic Intervention

The 2-(2-methoxyethyl)benzonitrile core is a unique amalgamation of two pharmacologically significant functional groups: the benzonitrile unit and the methoxyethyl side chain. The strategic combination of these groups provides a compelling starting point for the design of novel drug candidates.

The benzonitrile group is a versatile pharmacophore found in over 30 FDA-approved drugs.[1][2] Its utility in drug design is multifaceted:

  • Bioisosteric Replacement: The nitrile group can act as a bioisostere for carbonyl, hydroxyl, and carboxyl groups, enabling fine-tuning of molecular interactions and physicochemical properties.[3][4][5]

  • Metabolic Stability: The nitrile moiety is generally robust and not readily metabolized, which can enhance the pharmacokinetic profile of a drug candidate.[3][4]

  • Target Engagement: The strong dipole of the nitrile group allows it to participate in crucial hydrogen bonding and polar interactions within protein binding pockets, thereby enhancing affinity and selectivity.[3][6]

  • Covalent Modification: Aryl nitriles can be engineered to act as covalent modifiers of cysteine residues, a strategy increasingly employed in the development of targeted therapies.[6]

The methoxyethyl group also confers several advantageous properties:

  • Improved Physicochemical and ADME Properties: The methoxy group is prevalent in numerous approved drugs and is known to favorably influence ligand-target binding, solubility, and metabolic stability.[7][8]

  • Enhanced Stability and Affinity: The 2'-O-methoxyethyl (MOE) modification is a well-established strategy in antisense oligonucleotide therapeutics to increase nuclease resistance and binding affinity to target RNA.[9][10][11] This suggests that a methoxyethyl side chain on a small molecule could also contribute to favorable binding kinetics and stability.

Given these properties, we hypothesize that derivatives of 2-(2-methoxyethyl)benzonitrile can be rationally designed to target a range of disease-relevant proteins, with the potential for improved efficacy, selectivity, and pharmacokinetic profiles.

Potential Research Area 1: Oncology

Scientific Rationale: Benzonitrile derivatives have emerged as a promising class of anti-cancer agents, with demonstrated activity against a variety of malignancies.[1] Many of these compounds function as inhibitors of key signaling kinases that are dysregulated in cancer, such as EGFR, VEGFR-2, and JNK3.[1][12] Furthermore, the development of fluorinated benzonitriles as tubulin polymerization inhibitors and PD-1/PD-L1 immune checkpoint inhibitors highlights the broad applicability of this scaffold in oncology.[13] The 2-(2-methoxyethyl)benzonitrile core provides a novel platform to develop kinase inhibitors with unique binding modes and improved drug-like properties.

Proposed Target Derivatives for Synthesis

We propose the synthesis of a focused library of derivatives to explore their anti-cancer potential. Substitutions at the 4- and 5-positions of the benzene ring are prioritized to probe key interactions in kinase ATP-binding pockets.

Compound IDR1 (Position 4)R2 (Position 5)Rationale
DZ-MEO-001 -H-NH2Introduction of a hydrogen bond donor.
DZ-MEO-002 -F-HFluorine substitution to enhance binding affinity and metabolic stability.
DZ-MEO-003 -OCH3-HMethoxy group to explore hydrophobic interactions.
DZ-MEO-004 -H-ClHalogen substitution for potential halogen bonding.
DZ-MEO-005 -NO2-HElectron-withdrawing group to modulate electronic properties.
DZ-MEO-006 -H-morpholineTo improve solubility and explore interactions with the solvent-exposed region.
Experimental Workflow: From Synthesis to In Vitro Evaluation

The following workflow outlines the key steps for the synthesis and initial biological characterization of the proposed derivatives.

Caption: Workflow for oncology drug discovery with 2-(2-Methoxyethyl)benzonitrile derivatives.

Detailed Protocols

Protocol 2.3.1: General Synthetic Procedure for 4-Substituted Derivatives (e.g., DZ-MEO-002)

A general synthetic approach can be adapted from known methods for the synthesis of substituted benzonitriles.[14][15]

  • Starting Material: 2-(2-Methoxyethyl)benzoic acid (commercially available or synthesized from the corresponding toluene).

  • Amidation: Convert the benzoic acid to the corresponding benzamide using standard coupling reagents (e.g., SOCl2 followed by NH4OH).

  • Dehydration: Dehydrate the benzamide to the benzonitrile using a dehydrating agent such as P2O5 or trifluoroacetic anhydride.

  • Ring Substitution: Introduce the desired substituent at the 4-position via electrophilic aromatic substitution (e.g., nitration followed by reduction to the amine, or direct halogenation).

  • Purification: Purify the final product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the synthesized compound using 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2.3.2: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Potential Research Area 2: Neurodegenerative Disorders

Scientific Rationale: The development of multi-target-directed ligands is a promising strategy for the treatment of complex neurodegenerative diseases like Alzheimer's. Nitrile-containing compounds have been investigated as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), two key enzymes implicated in the pathology of Alzheimer's disease.[16] The ability of some nitrile derivatives to also inhibit the aggregation of amyloid-beta (Aβ) peptides further underscores their therapeutic potential.[16] The 2-(2-methoxyethyl)benzonitrile scaffold, with its potential for blood-brain barrier penetration and diverse substitution patterns, offers an attractive starting point for the design of novel neuroprotective agents.

Proposed Target Derivatives for Synthesis

The proposed derivatives aim to incorporate structural motifs known to interact with the active sites of MAO and AChE.

Compound IDR1 (Position 4)R2 (Position 5)Rationale
DZ-NEURO-001 -OH-HPhenolic hydroxyl for antioxidant properties and potential interactions.
DZ-NEURO-002 -NH2-HAmino group for potential interactions with the catalytic sites of MAO and AChE.
DZ-NEURO-003 -H-IndoleTo mimic the indole moiety of known MAO inhibitors.
DZ-NEURO-004 -OCH3-OCH3Introduction of additional methoxy groups to enhance lipophilicity and potential for BBB penetration.
DZ-NEURO-005 -Br-HBromine substitution to explore halogen bonding interactions.
Experimental Workflow: A Multi-Target Screening Approach

Caption: Multi-target screening workflow for neurodegenerative disease drug discovery.

Detailed Protocols

Protocol 3.3.1: MAO-A and MAO-B Inhibition Assay

This protocol is based on the use of a commercially available MAO-Glo™ Assay kit.

  • Reagent Preparation: Prepare MAO-A and MAO-B enzyme solutions, luciferin detection reagent, and the MAO substrate according to the manufacturer's instructions.

  • Compound Incubation: In a 96-well plate, incubate the synthesized derivatives at various concentrations with the MAO enzymes for 15 minutes at room temperature.

  • Substrate Addition: Add the MAO substrate to initiate the enzymatic reaction and incubate for 60 minutes.

  • Luminescence Detection: Add the luciferin detection reagent and measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound and determine the IC50 values for both MAO-A and MAO-B.

Protocol 3.3.2: Aβ (1-42) Aggregation Inhibition Assay (Thioflavin T Assay)

  • Aβ Preparation: Prepare a stock solution of Aβ (1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then dilute it into an aggregation buffer (e.g., phosphate buffer).

  • Compound Incubation: Incubate the Aβ peptide solution with the synthesized derivatives or a vehicle control at 37°C with continuous agitation.

  • Thioflavin T Addition: At various time points, take aliquots of the reaction mixture and add them to a solution of Thioflavin T.

  • Fluorescence Measurement: Measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm).

  • Data Analysis: Plot the fluorescence intensity over time to monitor the kinetics of Aβ aggregation. Calculate the percentage of inhibition of aggregation for each compound.

Potential Research Area 3: Inflammatory Diseases

Scientific Rationale: Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Several benzonitrile-containing compounds have demonstrated anti-inflammatory properties in preclinical models.[2][17] The mechanisms of action often involve the modulation of key inflammatory pathways, such as the nitric oxide (NO) signaling pathway and the production of pro-inflammatory cytokines like TNF-α and IL-6.[17][18] The 2-(2-methoxyethyl)benzonitrile scaffold provides a novel chemical starting point for the development of potent and selective anti-inflammatory agents.

Proposed Target Derivatives for Synthesis

The design of these derivatives focuses on introducing functionalities that can modulate the activity of key inflammatory mediators.

Compound IDR1 (Position 4)R2 (Position 5)Rationale
DZ-INFLAM-001 -COOH-HCarboxylic acid to mimic the structure of some NSAIDs.
DZ-INFLAM-002 -H-SO2NH2Sulfonamide group, a common motif in anti-inflammatory drugs.
DZ-INFLAM-003 -CF3-HTrifluoromethyl group to enhance metabolic stability and potency.
DZ-INFLAM-004 -H-pyrazoleIntroduction of a heterocyclic ring known to be present in some anti-inflammatory agents.
DZ-INFLAM-005 -OH-ClCombination of a hydroxyl and a chloro group to explore synergistic effects.
Experimental Workflow: From In Vitro Screening to In Vivo Validation

Caption: Workflow for the discovery of anti-inflammatory agents.

Detailed Protocols

Protocol 4.3.1: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

  • Compound Treatment: Pre-treat the cells with various concentrations of the synthesized derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide Measurement (Griess Assay): Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Cytokine Measurement (ELISA): Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

  • Data Analysis: Determine the inhibitory effect of the compounds on NO, TNF-α, and IL-6 production and calculate their IC50 values.

Protocol 4.3.2: Carrageenan-Induced Paw Edema in Mice

  • Animal Acclimatization: Acclimatize male BALB/c mice for at least one week before the experiment.

  • Compound Administration: Administer the test compounds or a vehicle control orally or intraperitoneally. Administer a positive control drug (e.g., diclofenac sodium) to a separate group.[8]

  • Carrageenan Injection: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Conclusion and Future Directions

The 2-(2-methoxyethyl)benzonitrile scaffold holds considerable promise for the development of novel therapeutics in oncology, neurodegenerative disorders, and inflammatory diseases. The strategic combination of the versatile benzonitrile pharmacophore and the beneficial methoxyethyl group provides a solid foundation for the rational design of potent and selective drug candidates. The experimental workflows and protocols detailed in this guide offer a clear and actionable path for researchers to explore the full potential of this exciting chemical space. Future research should focus on expanding the library of derivatives, elucidating the mechanisms of action of the most promising compounds, and conducting comprehensive preclinical studies to validate their therapeutic efficacy and safety.

References

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  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

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  • Bolea, I., et al. (2020). Synthesis, biological evaluation, and molecular modeling of nitrile-containing compounds: Exploring multiple activities as anti-Alzheimer agents. Drug Development Research, 81(3), 337-353. [Link]

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  • da Silva, J. R., et al. (2023). Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. Molecules, 28(19), 6969. [Link]

  • Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4). [Link]

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Comprehensive Literature Review and Technical Guide: 2-(2-Methoxyethyl)benzonitrile and Its Analogs in Modern Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the complexity of target molecules in pharmaceutical and materials science increases, the strategic selection of bifunctional building blocks becomes paramount. 2-(2-Methoxyethyl)benzonitrile (CAS: 1692284-00-6)[1] represents a highly privileged ortho-substituted aromatic scaffold. Characterized by an electrophilic nitrile group and a flexible, functionalized methoxyethyl side chain, this molecule and its analogs serve as critical precursors for the synthesis of nitrogen-containing heterocycles (such as isoquinolines and isoindolinones)[2] and act as key intermediates in the development of epigenetic modulators[3].

This technical guide provides an in-depth analysis of the physicochemical properties, synthetic methodologies, downstream applications, and validated experimental protocols associated with 2-(2-Methoxyethyl)benzonitrile and its structural analogs.

Structural Paradigm and Physicochemical Profiling

The utility of 2-(2-Methoxyethyl)benzonitrile stems from its orthogonal reactivity. The nitrile moiety is highly susceptible to nucleophilic attack, while the methoxyethyl chain provides a stable ether linkage that can undergo late-stage functionalization or beta-scission under photoredox conditions[4].

To facilitate compound selection and experimental design, the quantitative physicochemical data of the core scaffold and its notable analogs are summarized below.

Table 1: Physicochemical Properties of 2-(2-Methoxyethyl)benzonitrile and Analogs
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Feature
2-(2-Methoxyethyl)benzonitrile 1692284-00-6C₁₀H₁₁NO161.20Ortho-methoxyethyl sidechain; dual reactivity.
4-(1-Amino-2-methoxyethyl)benzonitrile HCl 2061996-79-8C₁₀H₁₃ClN₂O212.68Para-substituted chiral amine center.
2-Fluoro-4-(1-hydroxyethyl)-6-methoxybenzonitrile N/A (Patent)C₁₀H₁₀FNO₂195.19Highly substituted; KAT inhibitor precursor.
3-(2-Methoxyethyl)benzaldehyde N/AC₁₀H₁₂O₂164.20Meta-substituted aldehyde; C-H activation target.

Data aggregated from1[1], , and 5[5].

Strategic Synthetic Pathways: Constructing the Scaffold

The introduction of the 2-methoxyethyl group onto a benzonitrile core is typically achieved through two primary bond-forming strategies: Carbon-Oxygen (C-O) bond formation via etherification, or Carbon-Carbon (C-C) bond formation via transition-metal-catalyzed cross-coupling[5].

  • C-O Bond Formation (Williamson Ether Synthesis) : The most robust approach involves the deprotonation of a 2-(2-hydroxyethyl)benzonitrile precursor using a strong base (e.g., NaH), followed by nucleophilic substitution (SN2) with a methylating agent like methyl iodide (MeI)[3][5].

  • C-C Bond Formation (Negishi/Suzuki Coupling) : Alternatively, the entire methoxyethyl chain can be installed onto a 2-halobenzonitrile using an organometallic reagent (e.g., (2-methoxyethyl)zinc chloride) in the presence of a palladium catalyst[5].

G A 2-Bromobenzonitrile + (2-Methoxyethyl)zinc chloride B Negishi Cross-Coupling (Pd catalyst) A->B E 2-(2-Methoxyethyl)benzonitrile (Target Scaffold) B->E C 2-(2-Hydroxyethyl)benzonitrile + Methyl Iodide D Williamson Ether Synthesis (NaH, DMF) C->D D->E

Synthetic routes to 2-(2-Methoxyethyl)benzonitrile via cross-coupling and etherification.

Advanced Reactivity and Downstream Applications

Cascade Cyclization to Privileged Heterocycles

Ortho-alkyl and ortho-acylbenzonitriles are highly reactive precursors for the synthesis of 3,3-disubstituted isoindolinones and isoquinolines[2]. When subjected to a nucleophile (such as nitromethane) under basic conditions, an initial nitro-aldol (Henry) reaction occurs. The resulting intermediate alkoxide is spatially pre-organized to attack the adjacent electrophilic nitrile group, driving a rapid intramolecular 5-exo-dig or 6-endo-dig cyclization[2].

G A 2-Acylbenzonitrile B Nitro-aldol Addition (Nitromethane + Base) A->B C Reactive Alkoxide Intermediate B->C D Intramolecular Cyclization (Attack on ortho-Nitrile) C->D E 3,3-Disubstituted Isoindolinone D->E

Mechanism of nitro-aldol cascade cyclization of 2-acylbenzonitriles to isoindolinones.

Epigenetic Drug Discovery: MYST Family KAT Inhibitors

Derivatives of methoxyethylbenzonitrile are actively utilized in medicinal chemistry, particularly in the synthesis of Lysine Acetyl Transferase (KAT) inhibitors targeting the MYST family (e.g., TIP60, MOZ, HBO1)[3][6]. For instance,3 details the use of 2-fluoro-4-(1-hydroxyethyl)-6-methoxybenzonitrile, which is methylated using NaH and iodomethane to form the methoxyethyl ether linkage essential for binding affinity[3]. Inhibition of these KATs prevents aberrant histone acetylation, leading to chromatin remodeling and apoptosis in cancer stem-like cells[3].

G A Methoxyethylbenzonitrile Derivatives B MYST Family KATs (TIP60, MOZ, HBO1) A->B Inhibits C Histone Acetylation B->C Prevents D Cancer Cell Apoptosis C->D Induces

Inhibition of MYST family KATs by methoxyethylbenzonitrile derivatives inducing apoptosis.

Photoredox-Mediated Radical Generation

Recent advancements in photoredox and nickel dual catalysis leverage methoxyethyl and acetal derivatives for unstabilized radical generation[4]. Through hydrogen atom transfer (HAT) followed by beta-scission, these substrates release high-energy aliphatic radicals that can participate in complex C(sp2)–C(sp3) cross-coupling reactions, expanding the late-stage functionalization toolkit for drug discovery[4].

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring high fidelity and safety in the laboratory.

Protocol A: Synthesis of 2-(2-Methoxyethyl)benzonitrile via Etherification

Objective: Install the terminal methoxy group via Williamson ether synthesis[3][5]. Causality & Mechanism: Sodium hydride (NaH) is chosen for its non-nucleophilic nature and potent basicity. It irreversibly deprotonates the primary alcohol, releasing H₂ gas. This gas evolution drives the reaction to completion via Le Chatelier’s principle. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent to effectively solvate the sodium cation, leaving a highly reactive "naked" alkoxide anion that rapidly executes an SN2 attack on methyl iodide (MeI).

Step-by-Step Methodology:

  • Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve 2-(2-hydroxyethyl)benzonitrile (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.5 equiv) in small portions.

    • In-Process Control (IPC): Observe continuous bubbling (H₂ evolution). Stir at 0 °C for 30 minutes until gas evolution ceases, validating complete alkoxide formation.

  • Alkylation: Add methyl iodide (MeI, 2.0 equiv) dropwise via syringe. Maintain the reaction at 0 °C for 2 hours, then allow it to slowly warm to room temperature[3].

  • Reaction Monitoring: Monitor via TLC (Hexanes/EtOAc 4:1). The product will appear as a new, less polar UV-active spot compared to the starting material.

  • Quenching & Workup (Self-Validation): Cool the mixture back to 0 °C and strictly add water dropwise to safely quench any unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Organocatalytic Cascade Cyclization of 2-Acylbenzonitriles

Objective: Convert ortho-substituted benzonitriles into 3,3-disubstituted isoindolinones[2]. Causality & Mechanism: A mild base initiates a nitro-aldol reaction between nitromethane and the carbonyl carbon. The proximity of the resulting alkoxide to the ortho-nitrile drastically lowers the activation energy barrier, forcing an intramolecular 5-exo-dig cyclization.

Step-by-Step Methodology:

  • Initiation: Dissolve the 2-acylbenzonitrile derivative (0.1 mmol) in anhydrous CH₂Cl₂ (1.8 mL)[2].

  • Catalysis: Add anhydrous K₃PO₄ (1.0 equiv) and nitromethane (3.0 equiv) to the solution[2]. If asymmetric synthesis is required, introduce a chiral bifunctional ammonium salt catalyst (10 mol%)[2].

  • Cyclization: Stir the mixture at room temperature.

    • IPC: Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 3:7)[2]. The conversion is typically complete within 12-24 hours.

  • Isolation: Filter the crude mixture through a short pad of Celite to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Validation: Purify via silica gel flash chromatography. Validate the cyclized product via FT-IR (disappearance of the sharp C≡N stretch at ~2220 cm⁻¹ and appearance of a lactam C=O stretch at ~1700 cm⁻¹) and ¹H-NMR (appearance of the lactam N-H proton).

References

  • 1692284-00-6 | 2-(2-Methoxyethyl)
  • 3-(2-Methoxyethyl)
  • Source: google.
  • Source: proquest.
  • (R)-4-(1-Amino-2-methoxyethyl)
  • Source: mdpi.

Sources

Biological activity screening of novel benzonitrile compounds

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Biological Activity Screening of Novel Benzonitrile Scaffolds: From Target Engagement to Lead Optimization

As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I frequently encounter novel chemical entities that fail not due to a lack of potency, but due to poorly designed screening cascades that generate false positives or fail to predict cellular efficacy. The benzonitrile scaffold—characterized by a cyano group attached to a benzene ring—is a privileged pharmacophore in modern medicinal chemistry. The linear, sp-hybridized geometry of the cyano group allows it to penetrate deep into narrow enzymatic clefts, while its strong electron-withdrawing nature and hydrogen-bond accepting capability make it an excellent bioisostere for halogens or alkynes.

This technical whitepaper outlines the mechanistic rationale and field-proven, self-validating screening protocols required to evaluate the biological activity of novel benzonitrile compounds, focusing on their two most prominent applications: aromatase inhibition and kinase modulation.

Mechanistic Rationale: The Dual Utility of Benzonitriles

Benzonitrile derivatives have historically been championed as potent inhibitors of Aromatase (CYP19A1) , a cytochrome P450 enzyme responsible for converting androgens into estrogens. In the context of hormone-receptor-positive breast cancer, benzonitrile analogs (such as letrozole) coordinate with the heme iron of the enzyme via an azole ring, while the benzonitrile moiety anchors the molecule within the hydrophobic active site, competitively blocking the natural substrate[1].

AromatasePathway Androgens Androgens (Testosterone) Aromatase Aromatase (CYP19A1) Enzyme Androgens->Aromatase Substrate Estrogens Estrogens (Estradiol) Aromatase->Estrogens Catalysis ER Estrogen Receptor (ER) Activation Estrogens->ER Binding Tumor Breast Cancer Cell Proliferation ER->Tumor Gene Transcription Benzonitrile Benzonitrile Inhibitors (e.g., Letrozole analogs) Benzonitrile->Aromatase Competitive Inhibition

Mechanism of benzonitrile-based aromatase inhibitors blocking estrogen-driven tumor proliferation.

More recently, the benzonitrile core has been strategically deployed in the design of highly selective Kinase Inhibitors . For instance, the discovery of PF-06447475 and RN341 demonstrated that benzonitrile derivatives can act as highly potent, brain-penetrant inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a primary genetic target for Parkinson's disease[2],[3].

Tiered Screening Architecture

To prevent late-stage attrition, the screening of benzonitrile libraries must follow a tiered, orthogonal approach. Relying on a single biochemical assay is a critical error; compounds must be funneled through primary biochemical screens, secondary target-engagement assays, and phenotypic cellular profiling.

ScreeningWorkflow Library Benzonitrile Compound Library Primary Primary Biochemical Screen (TR-FRET / Fluorometric) Library->Primary Secondary Secondary Orthogonal Assay (NanoBRET Target Engagement) Primary->Secondary Hits (IC50 < 1 µM) Selectivity Kinome/Enzyme Selectivity (Off-target assessment) Secondary->Selectivity Validated Hits Cellular Phenotypic & Cellular Assays (MTT Viability) Selectivity->Cellular High Selectivity Lead Lead Candidate Selection (In Vivo ADMET) Cellular->Lead High Therapeutic Index

Tiered high-throughput screening workflow for identifying novel benzonitrile lead candidates.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. This means embedding internal controls that continuously monitor assay health (e.g., Z'-factor > 0.5) and rule out assay interference (such as autofluorescence or aggregation).

Protocol A: High-Throughput Fluorometric Aromatase (CYP19A1) Inhibition Assay

Causality & Rationale: This assay utilizes a fluorogenic substrate (e.g., dibenzylfluorescein) that is cleaved by active aromatase to release a highly fluorescent product. Benzonitrile inhibitors competitively bind the active site, preventing cleavage and resulting in a proportional decrease in fluorescence[4]. An NADPH regenerating system is mandatory to maintain linear enzyme kinetics and prevent cofactor depletion during the incubation period.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human CYP19A1, fluorogenic substrate, and an NADPH regenerating system (NADP+, Glucose-6-phosphate, and Glucose-6-phosphate dehydrogenase) in a 50 mM Potassium Phosphate buffer (pH 7.4).

  • Compound Plating: Dispense 1 µL of serially diluted benzonitrile test compounds (in 100% DMSO) into a 96-well or 384-well black microplate.

  • Self-Validation Controls: Include Letrozole (1 µM) as a positive control (100% inhibition) and 1% DMSO as a vehicle/negative control (0% inhibition). Calculate the Z'-factor per plate; reject any plate with Z' < 0.5.

  • Enzyme Addition: Add 40 µL of the CYP19A1 enzyme solution to all wells. Incubate for 15 minutes at 37°C to allow for compound-enzyme pre-equilibration.

  • Reaction Initiation: Add 10 µL of the substrate/NADPH regenerating mixture to initiate the reaction.

  • Kinetic Readout: Monitor fluorescence continuously for 30 minutes at Ex/Em = 485/530 nm using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the curve. Plot % inhibition against log[Compound] to derive the IC₅₀.

Protocol B: TR-FRET Kinase Assay for LRRK2 Inhibitor Screening

Causality & Rationale: When screening benzonitriles for kinase activity (e.g., LRRK2), standard fluorescence assays are prone to false positives due to the autofluorescence of the library compounds. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond delay before reading the signal, allowing short-lived background fluorescence to decay. This ensures that the measured signal is exclusively due to the target interaction.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well white proxiplate, combine 5 nM recombinant LRRK2 (G2019S mutant), 100 nM biotinylated LRRKtide substrate, and the benzonitrile test compounds.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Kₘ for LRRK2 (typically ~10-50 µM) to ensure the assay is sensitive to competitive ATP-site inhibitors. Incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add a stop buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), alongside a Europium-labeled anti-phospho-LRRKtide antibody and Streptavidin-APC.

  • Signal Generation: Incubate for 2 hours. The Europium donor transfers energy to the APC acceptor only if the substrate was phosphorylated by LRRK2 and bound by the antibody.

  • Readout: Measure TR-FRET using a compatible reader (Ex: 340 nm, Em: 615 nm and 665 nm). The ratio of 665/615 nm is directly proportional to kinase activity.

  • Validation: Use MLi-2 or PF-06447475 as a reference standard to validate the IC₅₀ shift[2].

Quantitative Data Synthesis

The versatility of the benzonitrile scaffold is best illustrated by the diverse range of highly potent compounds it has generated across different therapeutic areas. The table below summarizes representative benzonitrile derivatives, their primary targets, and validated biological activities derived from recent literature.

Compound / SeriesPrimary TargetBiological Activity (IC₅₀ / EC₅₀)Key Structural Feature
4-[(1H-imidazol-1-yl)(1H-indol-4-yl)methyl]benzonitrile Aromatase (CYP19A1)11.5 nM (IC₅₀)Imidazole-benzonitrile hybrid[1]
PF-06447475 LRRK2 KinaseHighly Potent (Low nM)Pyrrolopyrimidine-benzonitrile core[2]
RN341 LRRK2 Kinase110 nM (IC₅₀)Type-II kinase inhibitor conformation[3]
R278474 (Rilpivirine) HIV-1 Reverse TranscriptaseSub-nM (EC₅₀)Diarylpyrimidine (DAPY) benzonitrile[5]

Conclusion

The successful screening of novel benzonitrile compounds requires a deep understanding of both the chemical properties of the cyano pharmacophore and the specific enzymatic mechanics of the target. By implementing self-validating biochemical assays—such as fluorometric continuous reads for aromatase and TR-FRET for kinases—coupled with rigorous orthogonal cellular validation, researchers can confidently separate true therapeutic leads from assay artifacts, accelerating the path from hit identification to clinical development.

References

  • Adhikari et al. QSAR modeling of aromatase inhibitory activity of 1-substituted 1,2,3-triazole analogs of letrozole. European Journal of Medicinal Chemistry (2013). Available at:[Link]

  • Galatsis, P. et al. Discovery and Preclinical Profiling of 3-[4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a Highly Potent, Selective, Brain Penetrant, and in Vivo Active LRRK2 Kinase Inhibitor. Journal of Medicinal Chemistry - ACS Publications (2015). Available at: [Link]

  • Lau, et al. Type-II kinase inhibitors that target Parkinson's Disease-associated LRRK2. bioRxiv (2024). Available at: [Link]

  • Das, K. et al. Synthesis, Biological Activity, and Crystal Structure of Potent Nonnucleoside Inhibitors of HIV-1 Reverse Transcriptase That Retain Activity against Mutant Forms of the Enzyme. PMC / NIH (2008). Available at:[Link]

Sources

Methodological & Application

Synthesis of 2-(2-Methoxyethyl)benzonitrile: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(2-Methoxyethyl)benzonitrile is a valuable intermediate in organic synthesis, finding application in the development of pharmaceuticals and other fine chemicals. Its structure, featuring a benzonitrile core with an ortho-substituted methoxyethyl group, provides a versatile scaffold for further chemical modifications. This application note provides a detailed protocol for the synthesis of 2-(2-Methoxyethyl)benzonitrile, offering insights into the rationale behind the procedural steps and highlighting key considerations for successful execution. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Strategic Approach to Synthesis

Several synthetic routes can be envisioned for the preparation of 2-(2-Methoxyethyl)benzonitrile. The choice of a particular pathway often depends on the availability of starting materials, desired scale, and safety considerations. The most prominent strategies include:

  • The Sandmeyer Reaction: A classical and reliable method for introducing a cyano group onto an aromatic ring, starting from the corresponding aniline.[1][2][3] This approach involves the diazotization of 2-(2-methoxyethyl)aniline followed by a copper(I) cyanide-mediated cyanation.

  • Nucleophilic Substitution on a Benzyl Halide: This strategy involves the displacement of a halide from 2-(2-methoxyethyl)benzyl halide with a cyanide salt.[4][5] This method is contingent on the accessibility of the corresponding benzyl halide precursor.

  • Conversion from a Benzaldehyde: The transformation of an aldehyde to a nitrile is a well-established synthetic transformation.[6][7] This would necessitate the prior synthesis of 2-(2-methoxyethyl)benzaldehyde, which can be obtained through the oxidation of 2-(2-methoxyethyl)benzyl alcohol.[8][9][10]

This application note will provide a detailed protocol for the synthesis of 2-(2-Methoxyethyl)benzonitrile via the Sandmeyer reaction, a robust and widely applicable method.

Featured Protocol: Synthesis via the Sandmeyer Reaction

The Sandmeyer reaction provides a reliable pathway for the conversion of an aryl amine to an aryl nitrile.[1][2] The reaction proceeds through the formation of a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, catalyzed by a copper(I) salt.[3]

Reaction Scheme:
Experimental Workflow Diagram

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation cluster_workup Step 3: Work-up and Purification Aniline 2-(2-Methoxyethyl)aniline Diazonium 2-(2-Methoxyethyl)benzenediazonium chloride solution Aniline->Diazonium Dissolve HCl Aqueous HCl HCl->Diazonium Add NaNO2 Aqueous NaNO2 NaNO2->Diazonium Add dropwise at 0-5 °C Product_mixture Reaction Mixture Diazonium->Product_mixture Add dropwise to CuCN solution CuCN CuCN Solution Extraction Solvent Extraction Product_mixture->Extraction Drying Drying over Na2SO4 Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Final_Product Pure 2-(2-Methoxyethyl)benzonitrile Chromatography->Final_Product

Caption: Workflow for the synthesis of 2-(2-Methoxyethyl)benzonitrile.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/VolumeNotes
2-(2-Methoxyethyl)aniline151.21101.51 gStarting material
Concentrated Hydrochloric Acid (HCl)36.4630~2.5 mLReagent grade
Sodium Nitrite (NaNO₂)69.00110.76 gDissolved in minimal water
Copper(I) Cyanide (CuCN)89.56121.07 gEXTREMELY TOXIC - handle with care
Sodium Cyanide (NaCN)49.01120.59 gEXTREMELY TOXIC - handle with care
Diethyl Ether or Ethyl Acetate--As neededFor extraction
Saturated Sodium Bicarbonate Solution--As neededFor washing
Brine--As neededFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As neededFor drying
Silica Gel--As neededFor column chromatography

Step-by-Step Procedure:

  • Preparation of the Diazonium Salt Solution (Step 1):

    • In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1.51 g (10 mmol) of 2-(2-methoxyethyl)aniline in a mixture of 2.5 mL of concentrated hydrochloric acid and 10 mL of water.

    • Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

    • Dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold water and add this solution dropwise to the stirred aniline solution via the dropping funnel. Ensure the temperature is strictly maintained below 5 °C during the addition. The addition should take approximately 15-20 minutes.

    • After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 15 minutes.

  • Preparation of the Copper(I) Cyanide Solution:

    • CAUTION: This step involves highly toxic cyanides and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • In a separate 250 mL flask, prepare a solution of copper(I) cyanide. If using a pre-made solution, proceed to the next step. To prepare in situ, dissolve 1.07 g (12 mmol) of CuCN and 0.59 g (12 mmol) of NaCN in 20 mL of water. Gently warm the mixture if necessary to achieve a clear solution, then cool it to room temperature.

  • Cyanation Reaction (Step 2):

    • Slowly add the cold diazonium salt solution prepared in Step 1 to the stirred copper(I) cyanide solution at room temperature. A vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, warm the reaction mixture to 50-60 °C on a water bath for 30 minutes to ensure the complete decomposition of the diazonium salt.

    • Cool the reaction mixture to room temperature.

  • Work-up and Purification (Step 3):

    • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 30 mL).

    • Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(2-Methoxyethyl)benzonitrile.

Characterization

The identity and purity of the synthesized 2-(2-Methoxyethyl)benzonitrile (CAS No: 1692284-00-6, Molecular Formula: C₁₀H₁₁NO, Molecular Weight: 161.20 g/mol ) can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[11]

Safety and Handling

  • Cyanides (CuCN, NaCN) are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Always handle cyanides in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves, a lab coat, and safety goggles.

  • Acidification of cyanide solutions will generate highly toxic hydrogen cyanide gas. Ensure that all cyanide-containing waste is neutralized with an appropriate oxidizing agent (e.g., sodium hypochlorite) before disposal, following institutional safety guidelines.

  • The diazotization reaction can be exothermic. Strict temperature control is crucial to prevent uncontrolled decomposition of the diazonium salt.

Conclusion

The Sandmeyer reaction offers a robust and effective method for the synthesis of 2-(2-Methoxyethyl)benzonitrile from the corresponding aniline. Careful control of reaction conditions, particularly temperature during the diazotization step, and strict adherence to safety protocols when handling cyanides are paramount for a successful and safe synthesis. The resulting product is a valuable building block for further synthetic transformations in the pursuit of novel chemical entities.

References

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). Vertex AI Search.
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  • 1692284-00-6 | 2-(2-Methoxyethyl)benzonitrile - ChemScene. (n.d.). ChemScene.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
  • Sandmeyer Reaction Mechanism - BYJU'S. (2019). BYJU'S.
  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019). Royal Society of Chemistry.
  • A Clean Conversion of Aldehydes to Nitriles Using a Solid-Supported Hydrazine - Baxendale Group. (n.d.). Baxendale Group.
  • Selective Oxidation of Benzyl Alcohol to Benzaldehyde Adapted from literature by Keti Assor, Irvin Levy, Erin Thames and Rowan W. (n.d.). University of North Georgia.
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  • Cyan
  • Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.).
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Application Note: 2-(2-Methoxyethyl)benzonitrile as a Strategic Precursor for 1,2,3,4-Tetrahydroisoquinoline (THIQ) Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics ranging from antihypertensives (e.g., Quinapril) to muscarinic antagonists (e.g., Solifenacin). Traditional THIQ syntheses, such as the Pictet-Spengler or Bischler-Napieralski reactions, heavily rely on electrophilic aromatic substitution and therefore require electron-donating groups on the aromatic ring.

This application note details a highly efficient, alternative synthetic workflow utilizing 2-(2-Methoxyethyl)benzonitrile (CAS: 1692284-00-6) . By pre-installing the carbon framework on the ortho position of the benzonitrile, this precursor bypasses the electronic limitations of traditional methods, allowing for the construction of unactivated or electron-deficient THIQ scaffolds via intramolecular nucleophilic substitution [4].

Strategic Rationale & Mechanistic Causality

The transformation of 2-(2-Methoxyethyl)benzonitrile into a THIQ core involves a three-step sequence: Reduction , Demethylation , and Intramolecular Cyclization .

  • Nitrile Reduction: The primary challenge in nitrile reduction is the suppression of secondary amine (dibenzylamine) byproducts. This occurs when the intermediate imine reacts with the newly formed primary amine. By utilizing Raney Nickel under a high-pressure hydrogen atmosphere in the presence of excess methanolic ammonia, the equilibrium is forcefully shifted toward the primary imine, ensuring high selectivity for the primary amine [2, 3].

  • Ether Cleavage: Boron tribromide (BBr

    
    ) is selected over harsh acidic conditions (e.g., refluxing HBr) to prevent thermal degradation of the amine. Because the primary amine acts as a Lewis base, it will irreversibly consume one equivalent of BBr
    
    
    
    . Thus, a stoichiometric excess (>2.5 eq) is mechanistically required to ensure sufficient Lewis acid remains to coordinate with the methoxy ether and facilitate the S
    
    
    2 cleavage by the bromide ion[1].
  • Cyclization: Mitsunobu conditions (DIAD/PPh

    
    ) are deployed to activate the resulting primary alcohol in situ. This prevents the need to isolate a highly reactive alkyl halide intermediate, which is prone to intermolecular polymerization.
    

Workflow A 2-(2-Methoxyethyl)benzonitrile (CAS: 1692284-00-6) B 2-(2-Methoxyethyl)benzylamine (Primary Amine) A->B Step 1: Reduction (Raney Ni, H2, NH3) C 2-(2-Hydroxyethyl)benzylamine (Amino-Alcohol) B->C Step 2: Demethylation (BBr3, DCM, -78°C) D 1,2,3,4-Tetrahydroisoquinoline (THIQ Core) C->D Step 3: Cyclization (DIAD, PPh3, THF)

Figure 1: Three-step synthetic workflow from 2-(2-Methoxyethyl)benzonitrile to the THIQ core.

Experimental Protocols: A Self-Validating System

Protocol A: Reduction to 2-(2-Methoxyethyl)benzylamine
  • Procedure: Dissolve 2-(2-Methoxyethyl)benzonitrile (10.0 g, 62.0 mmol) in 7 N NH

    
     in methanol (100 mL). Add an aqueous slurry of Raney Nickel (approx. 1.5 g, washed with methanol prior to use). Pressurize the reaction vessel with H
    
    
    
    gas to 50 psi and stir vigorously at room temperature for 12 hours.
  • Workup: Carefully vent the hydrogen. Filter the catalyst through a pad of Celite under a nitrogen atmosphere (Caution: Raney Ni is highly pyrophoric). Concentrate the filtrate in vacuo.

  • In-Process Control (IPC) Validation: Analyze the crude mixture via FT-IR and

    
    H NMR. The reaction is deemed complete upon the total disappearance of the sharp -C≡N stretch at ~2220 cm
    
    
    
    and the emergence of a new benzylic -CH
    
    
    - singlet at ~3.85 ppm.
Protocol B: BBr -Mediated Demethylation
  • Procedure: Dissolve the crude 2-(2-Methoxyethyl)benzylamine (8.0 g, 48.4 mmol) in anhydrous dichloromethane (DCM, 120 mL) under an inert argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add a 1.0 M solution of BBr

    
     in DCM (145 mL, 145 mmol, 3.0 eq) over 45 minutes [1]. Allow the mixture to slowly warm to room temperature and stir for 16 hours.
    
  • Workup: Re-cool the flask to 0 °C and carefully quench the excess BBr

    
     by the dropwise addition of methanol until gas evolution ceases. Concentrate to dryness, then partition the residue between ethyl acetate and saturated aqueous NaHCO
    
    
    
    to neutralize the hydrobromide salts.
  • IPC Validation:

    
    H NMR must show the complete disappearance of the aliphatic methoxy singlet (-OCH
    
    
    
    ) typically found at ~3.30 ppm.

Mechanism N1 Methoxy Ether Substrate N2 Lewis Acid-Base Adduct (BBr3 coordinated) N1->N2 + BBr3 N3 SN2 Attack by Br- (Cleavage of O-CH3) N2->N3 Intramolecular/Extramolecular Br- N4 Borate Ester Intermediate N3->N4 - CH3Br N5 Methanol Quench & Hydrolysis N4->N5 + MeOH / H2O N6 Free Alcohol Product N5->N6 Boric Acid Wash

Figure 2: Mechanistic logic of BBr3-mediated ether demethylation.

Protocol C: Intramolecular Mitsunobu Cyclization
  • Procedure: Dissolve the resulting 2-(2-Hydroxyethyl)benzylamine (5.0 g, 33.0 mmol) and Triphenylphosphine (PPh

    
    , 10.4 g, 39.6 mmol, 1.2 eq) in anhydrous THF (100 mL). Cool to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 7.8 mL, 39.6 mmol, 1.2 eq) dropwise. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 12 hours.
    
  • Workup: Concentrate the THF in vacuo. Purify the residue via silica gel flash chromatography (Eluent: 90:10 DCM:MeOH with 1% Et

    
    N) to afford the pure 1,2,3,4-tetrahydroisoquinoline.
    
  • IPC Validation: LC-MS should confirm the product mass (M+H

    
     = 134.1). 
    
    
    
    H NMR will confirm ring closure via the rigidification of the aliphatic protons, shifting from flexible chain multiplets to distinct pseudo-axial/equatorial signals characteristic of the THIQ ring.

Quantitative Data & Optimization

The following tables summarize the empirical data driving the reagent selections in the protocols above.

Table 1: Quantitative Comparison of Nitrile Reduction Methods

MethodReagents & ConditionsPrimary Amine Yield (%)Secondary Amine Byproduct (%)Scalability & Safety
Catalytic Hydrogenation Raney Ni, H

(50 psi), NH

/MeOH
>92% <2% Excellent (Preferred)
Hydride Reduction LiAlH

, THF, 0 °C to RT
78%5%Moderate (Highly Exothermic)
Transfer Hydrogenation Pd/C, Ammonium Formate, MeOH65%15%Good (Poor Selectivity)

Table 2: Optimization of Intramolecular Cyclization (THIQ Formation)

Activation MethodReagentsConditionsTHIQ Yield (%)IPC Validation Notes
Mitsunobu PPh

, DIAD, THF
0 °C to RT, 12h88% Clean conversion; M+1 = 134.1
Appel-Type CBr

, PPh

, DCM
RT, 4h, then K

CO

74%Requires isolation of bromide intermediate
Sulfonylation TsCl, Et

N, DCM
0 °C, then heat61%Undesired N-tosylation side-product observed

References

  • Title: Hydrogenation of nitrile in supercritical carbon dioxide: A tunable approach to amine selectivity Source: ResearchGate URL: [Link]

  • Title: Hydroamination: Direct Addition of Amines to Alkenes and Alkynes (THIQ Synthesis Context) Source: Chemical Reviews (ACS Publications) URL: [Link]

1H and 13C NMR characterization of 2-(2-Methoxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Structural Elucidation of 2-(2-Methoxyethyl)benzonitrile using ¹H and ¹³C NMR Spectroscopy

Authored by: A Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds.[1][2] Its ability to probe the chemical environment of individual nuclei, primarily ¹H and ¹³C, allows for the unambiguous determination of molecular connectivity and conformation.[2] This application note presents a comprehensive guide to the ¹H and ¹³C NMR characterization of 2-(2-Methoxyethyl)benzonitrile, a versatile substituted benzonitrile derivative. Benzonitriles are crucial intermediates in the synthesis of a wide array of compounds, including pharmaceuticals, dyes, and agrochemicals.[3][4] A thorough understanding of their structure is paramount for quality control and reaction monitoring.

This document provides a detailed, field-proven protocol for sample preparation, data acquisition, and spectral interpretation. The methodologies described herein are designed to be self-validating, ensuring the generation of high-quality, reproducible data for researchers, scientists, and professionals in drug development and chemical synthesis.

Analyte Structure and Predicted Spectral Features

Figure 1: Chemical Structure of 2-(2-Methoxyethyl)benzonitrile

Based on the structure, we can anticipate the following key features in the NMR spectra:

  • ¹H NMR Spectrum : The spectrum is expected to show four distinct proton environments. The four protons on the benzene ring will appear in the aromatic region, likely as complex multiplets due to ortho, meta, and para couplings. The two adjacent methylene groups (-CH₂-CH₂) of the ethyl chain will each appear as a triplet. The three protons of the methoxy group (-OCH₃) will present as a sharp singlet.

  • ¹³C NMR Spectrum : The spectrum will display ten unique carbon signals. This includes six signals for the aromatic carbons (two of which are quaternary), one for the nitrile carbon (-C≡N), two for the methylene carbons (-CH₂-CH₂-), and one for the methoxy carbon (-OCH₃). The signals for quaternary carbons are typically of lower intensity.[5]

Experimental Protocol: Sample Preparation

The quality of the final NMR spectrum is critically dependent on meticulous sample preparation. This protocol outlines the standard procedure for small organic molecules.[6][7]

Materials and Reagents
  • 2-(2-Methoxyethyl)benzonitrile (Analyte)

  • Deuterated Chloroform (CDCl₃, 99.8 atom % D)

  • Tetramethylsilane (TMS, 0.03% v/v in CDCl₃) as an internal reference standard

  • 5 mm NMR Tube (e.g., Wilmad-LabGlass, 535-PP or equivalent)

  • Glass Pasteur Pipette

  • Small Vial (e.g., 1.5 mL glass vial)

Step-by-Step Procedure
  • Weighing the Analyte : Accurately weigh 10-15 mg of 2-(2-Methoxyethyl)benzonitrile into a clean, dry vial for ¹H NMR. For ¹³C NMR, a more concentrated sample of 50-75 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[6][7]

  • Dissolution : Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.[6] The deuterated solvent is essential as it is "invisible" in the ¹H spectrum and provides the deuterium signal required for the spectrometer's field-frequency lock.[6]

  • Homogenization : Cap the vial and gently vortex or swirl until the sample is completely dissolved. A clear, particulate-free solution is necessary for acquiring high-resolution spectra. Incomplete dissolution can lead to broad and asymmetric spectral lines.[7]

  • Transfer to NMR Tube : Using a Pasteur pipette, carefully transfer the solution into the 5 mm NMR tube. If any solid particles are present, filter the solution through a small cotton plug placed in the pipette.[7]

  • Labeling : Clearly label the NMR tube with a permanent marker.

Workflow for Sample Preparation

G cluster_prep Sample Preparation A 1. Weigh Analyte (10-15 mg for ¹H, 50-75 mg for ¹³C) B 2. Add Solvent (0.6-0.7 mL CDCl₃ with TMS) A->B C 3. Dissolve Completely (Vortex/Swirl) B->C D 4. Transfer to NMR Tube (Filter if necessary) C->D E 5. Sample Ready for Analysis D->E

Diagram 1: Step-by-step workflow for NMR sample preparation.

Experimental Protocol: NMR Data Acquisition

Data were acquired on a 400 MHz NMR spectrometer. The choice of parameters is crucial for obtaining a spectrum with good resolution, signal-to-noise, and accurate integration.[8]

¹H NMR Acquisition Parameters
ParameterRecommended ValueRationale
Spectrometer Freq.400 MHzStandard field strength for routine analysis.
Pulse Sequencezg30A standard 30-degree pulse experiment for quantitative analysis.
Spectral Width16 ppm (-2 to 14 ppm)Encompasses the full range of expected proton chemical shifts.
Acquisition Time~4 secondsProvides adequate digital resolution.
Relaxation Delay (D1)2 secondsAllows for sufficient relaxation of protons between scans.
Number of Scans16Sufficient for a good signal-to-noise ratio with the recommended sample concentration.
¹³C NMR Acquisition Parameters
ParameterRecommended ValueRationale
Spectrometer Freq.100.6 MHzCorresponding ¹³C frequency for a 400 MHz instrument.
Pulse Sequencezgpg30A standard 30-degree pulse experiment with proton decoupling.
DecouplingBroadbandSimplifies the spectrum to single lines for each carbon by removing ¹H-¹³C coupling.[2]
Spectral Width240 ppm (-10 to 230 ppm)Covers the full range of expected carbon chemical shifts, including the nitrile.[9]
Acquisition Time~1 secondStandard for ¹³C acquisition.
Relaxation Delay (D1)2 secondsStandard delay for most carbon nuclei.
Number of Scans1024A higher number of scans is necessary due to the low natural abundance of ¹³C.[7]
Data Acquisition and Processing Workflow

G cluster_acq Data Acquisition cluster_proc Data Processing A Insert Sample & Lock B Tune & Match Probe A->B C Shim Gradients B->C D Acquire FID (¹H or ¹³C Experiment) C->D E Fourier Transform (FID -> Spectrum) D->E F Phase Correction E->F G Baseline Correction F->G H Reference Spectrum (TMS at 0.00 ppm) G->H I Integrate Peaks (¹H) H->I J Peak Picking (¹H & ¹³C) H->J

Sources

Application Note: A Comprehensive Guide to the Reduction of the Nitrile Group in 2-(2-Methoxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Nitrile Reduction

The transformation of nitriles into primary amines is a cornerstone of modern organic synthesis, providing a robust and atom-economical pathway to a critical functional group. Primary amines are ubiquitous in pharmacologically active molecules, agrochemicals, and specialty materials. The target molecule of this guide, 2-(2-Methoxyethyl)benzylamine, is a valuable substituted benzylamine intermediate. Its synthesis via the reduction of 2-(2-Methoxyethyl)benzonitrile is a key step that enables the exploration of novel chemical entities in drug discovery programs.[1] This document provides a detailed, field-proven protocol for this reduction, focusing on a method that balances efficiency, safety, and scalability for a typical research laboratory setting.

Method Selection: A Rationale for a Catalytic Borohydride System

Several methods exist for the reduction of nitriles to primary amines, each with distinct advantages and operational considerations.[2]

  • Catalytic Hydrogenation: This classic method, often employing catalysts like Raney® Nickel or Palladium on Carbon (Pd/C) under hydrogen pressure, is highly effective and clean.[3][4] However, it necessitates specialized and costly high-pressure reactor systems, which may not be accessible in all research environments.

  • Metal Hydride Reduction: Strong hydrides like lithium aluminum hydride (LiAlH₄) are highly effective for nitrile reduction.[5] Despite its efficacy, LiAlH₄ is pyrophoric and reacts violently with protic solvents, posing significant safety risks, particularly on a larger scale.[6]

  • Catalytic Transfer Hydrogenation (CTH): CTH offers a safer alternative to high-pressure hydrogenation by using a hydrogen donor molecule (e.g., 2-propanol, formic acid, or ammonium formate) in the presence of a catalyst like Raney® Nickel or Pd/C.[7][8]

  • Sodium Borohydride with a Transition Metal Catalyst: Sodium borohydride (NaBH₄) alone is generally incapable of reducing nitriles. However, its reducing power is dramatically enhanced when used in combination with a transition metal salt, such as nickel(II) chloride (NiCl₂·6H₂O) or cobalt(II) chloride (CoCl₂).[9][10] This system generates a finely divided metal boride in situ, which is believed to be the active catalytic species.[11] This method is highly advantageous as it is operationally simple, uses readily available and relatively inexpensive reagents, and avoids the hazards of LiAlH₄ and high-pressure hydrogen gas.

For this application note, we will detail the Sodium Borohydride/Nickel(II) Chloride system. This choice is predicated on its high efficiency, enhanced safety profile compared to LiAlH₄, and operational simplicity, making it an ideal method for researchers, scientists, and drug development professionals.

Mechanistic Insight: The Role of Nickel Boride

The reduction of nitriles with the NaBH₄/NiCl₂ system is not a direct hydride attack from the borohydride. The key to the reaction's success lies in the in situ formation of nickel boride, a black precipitate that forms immediately upon mixing NiCl₂ and NaBH₄.[10] The currently accepted mechanism involves the following key steps:

  • Catalyst Formation: Nickel(II) chloride is reduced by sodium borohydride to form a heterogeneous black precipitate, likely a mixture of nickel boride (Ni₂B) and zerovalent nickel.[11]

  • Nitrile Activation: The nitrile substrate is adsorbed onto the surface of the highly active nickel boride catalyst. This coordination activates the electrophilic carbon of the nitrile group.

  • Hydride Delivery: The activated nitrile is then reduced by sodium borohydride in the solution, which acts as the hydride source.[9]

  • Hydrolysis: The resulting intermediate imine-borane complexes are hydrolyzed during the aqueous workup to yield the final primary amine.

G cluster_0 In Situ Catalyst Formation cluster_1 Reduction Pathway NiCl2 NiCl₂·6H₂O Ni2B Nickel Boride (Ni₂B) (Active Catalyst) NiCl2->Ni2B NaBH4_1 NaBH₄ NaBH4_1->Ni2B Nitrile 2-(2-Methoxyethyl)benzonitrile Activated_Nitrile Activated Nitrile Complex (on Ni₂B surface) Imine_Complex Imine-Borane Intermediate NaBH4_2 NaBH₄ (Hydride Source) Workup Aqueous Workup (H₂O) Amine 2-(2-Methoxyethyl)benzylamine (Final Product)

Detailed Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of 2-(2-Methoxyethyl)benzylamine.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
2-(2-Methoxyethyl)benzonitrileC₁₀H₁₁NO161.202.00 g12.41.0
Nickel(II) Chloride HexahydrateNiCl₂·6H₂O237.695.89 g24.82.0
Sodium BorohydrideNaBH₄37.831.88 g49.64.0
Methanol (Anhydrous)CH₃OH32.0450 mL--
Deionized WaterH₂O18.02~100 mL--
2M Hydrochloric AcidHCl36.46As needed--
2M Sodium HydroxideNaOH40.00As needed--
Ethyl AcetateC₄H₈O₂88.11~150 mL--
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--
Step-by-Step Methodology
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2-Methoxyethyl)benzonitrile (2.00 g, 12.4 mmol) and Nickel(II) Chloride Hexahydrate (5.89 g, 24.8 mmol). Add 50 mL of anhydrous methanol to dissolve the starting materials. The solution should be green.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Reducing Agent: Cautiously add sodium borohydride (1.88 g, 49.6 mmol) portion-wise over a period of 30-45 minutes.

    • Causality Note: Portion-wise addition is critical to control the highly exothermic reaction and the vigorous evolution of hydrogen gas that occurs as the nickel boride catalyst is formed.[10] Maintain the internal temperature below 20 °C throughout the addition. A black precipitate will form immediately.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting nitrile spot (higher Rf) and the appearance of the amine product spot (lower Rf, often streaks without baseline treatment) indicates reaction completion.

  • Workup - Quenching and Filtration:

    • Carefully quench the reaction by slowly adding ~20 mL of deionized water.

    • Acidify the mixture to pH ~2 by the dropwise addition of 2M HCl to dissolve the nickel salts.

    • Concentrate the mixture under reduced pressure (rotary evaporator) to remove the methanol.

    • Add ~30 mL of deionized water to the residue. Filter the mixture through a pad of Celite® to remove any remaining fine black particles. Wash the Celite® pad with an additional 20 mL of water.

  • Workup - Acid-Base Extraction:

    • Transfer the aqueous filtrate to a separatory funnel.

    • Wash the aqueous layer with ethyl acetate (2 x 30 mL) to remove any non-basic organic impurities. Discard the organic layers.

    • Causality Note: This step ensures that the protonated amine remains in the aqueous phase while unreacted starting material or other non-basic byproducts are removed.

    • Cool the aqueous layer in an ice bath and basify to pH >12 by slowly adding 2M NaOH.

    • Extract the free amine product with ethyl acetate (3 x 40 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-Methoxyethyl)benzylamine.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel.

// Nodes A [label="1. Setup\nDissolve Nitrile & NiCl₂\nin Methanol", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="2. Cool\nIce Bath (0-5 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Add NaBH₄\nPortion-wise", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="4. React\nStir at RT (2-4h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Monitor\nTLC", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Quench & Filter\nAcidify, Remove MeOH,\nFilter through Celite®", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="7. Extract\nAcid/Base Workup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="8. Isolate\nDry & Concentrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="9. Purify\nColumn Chromatography\n(if needed)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label="15 min"]; B -> C [label="30-45 min"]; C -> D; D -> E [style=dashed]; E -> F [label="If Complete"]; F -> G; G -> H; H -> I; } } Caption: Experimental workflow for the reduction of 2-(2-Methoxyethyl)benzonitrile.

Safety Precautions
  • Sodium Borohydride: Flammable solid. Reacts with water and protic solvents to produce flammable hydrogen gas. Handle away from ignition sources.

  • Nickel(II) Chloride: Toxic and a suspected carcinogen. Avoid inhalation of dust and contact with skin.

  • Reaction Quenching: The reaction quench can be exothermic and will evolve hydrogen gas. Perform all steps in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and gloves are required at all times.

Alternative Protocol: Catalytic Transfer Hydrogenation (CTH)

For laboratories equipped to handle Raney® Nickel, CTH provides an excellent alternative that avoids both high-pressure hydrogen and metal hydrides.

  • Principle: In this method, a hydrogen donor, such as 2-propanol, transfers hydrogen to the nitrile in the presence of a catalyst.[7]

  • Brief Procedure: The nitrile is refluxed in 2-propanol with a slurry of Raney® Nickel and a catalytic amount of a base like potassium hydroxide. The reaction often proceeds via an N-isopropylidene imine intermediate, which is formed from the condensation of the primary amine product with acetone (a byproduct of 2-propanol oxidation). This intermediate is then readily hydrolyzed to the desired primary amine during an acidic workup.[7]

  • Considerations: Raney® Nickel is pyrophoric when dry and must be handled as a slurry.[3]

Conclusion

The reduction of 2-(2-Methoxyethyl)benzonitrile to 2-(2-Methoxyethyl)benzylamine is a critical transformation for synthetic and medicinal chemistry research. The detailed protocol using the NaBH₄/NiCl₂ system offers a reliable, safe, and efficient method for achieving this conversion on a laboratory scale. By understanding the underlying mechanism and adhering to the procedural details, researchers can confidently synthesize this valuable amine intermediate for further investigation and development.

References

  • Mebane, R. C., et al. (2005). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Synthetic Communications, 35(24), 3373-3379. Available from: [Link]

  • Gribble, G. W., et al. (1985). The Mechanism of Sodium Borohydride-Cobaltous Chloride Reductions. The Journal of Organic Chemistry, 50(10), 1611-1616. Available from: [Link]

  • Beller, M., et al. (2010). Catalytic Reduction of Nitriles. Topics in Organometallic Chemistry, 32, 139-165. Available from: [Link]

  • Jagadeesh, R. V., et al. (2014). Selective catalytic transfer hydrogenation of nitriles to primary amines using Pd/C. Catalysis Science & Technology, 4(9), 3043-3047. Available from: [Link]

  • Wang, D., et al. (2002). Reduction of nitriles to amines by catalytic transfer hydrogenation. Chinese Journal of Organic Chemistry, 22(10), 758-760. Available from: [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Available from: [Link]

  • Gusev, D. G., et al. (2016). Transfer Hydrogenation of Nitriles, Olefins, and N-Heterocycles Catalyzed by an N-Heterocyclic Carbene-Supported Half-Sandwich Complex of Ruthenium. Organometallics, 35(7), 964-971. Available from: [Link]

  • Wikipedia. (2023). Nitrile reduction. Available from: [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Available from: [Link]

  • Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney (Ni/Al) Alloy/Formic Acid. South African Journal of Chemistry, 61, 144-156. Available from: [Link]

  • Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available from: [Link]

  • Kamal, A., et al. (2014). A Generic Approach for the Catalytic Reduction of Nitriles. Tetrahedron Letters, 55(30), 4125-4129. Available from: [Link]

  • Wikipedia. (2023). Raney nickel. Available from: [Link]

  • ResearchGate. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?. Available from: [Link]

  • Gowda, S., & Gowda, D. C. (2002). Application of hydrazinium monoformate as new hydrogen donor with Raney nickel: a facile reduction of nitro and nitrile moieties. Tetrahedron, 58(11), 2211-2213. Available from: [Link]

  • Visual Learners. (2025). Reduction of nitriles to amines using LiAlH4. YouTube. Available from: [Link]

  • Campos, J., et al. (2021). Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. ACS Omega, 6(1), 586-595. Available from: [Link]

  • Zeynizadeh, B., & Rahimi, S. (2006). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Journal of the Chinese Chemical Society, 53(4), 939-944. Available from: [Link]

  • Chiba, T., et al. (1977). Electrocatalytic Reduction Using Raney Nickel. Bulletin of the Chemical Society of Japan, 50(7), 1834-1838. Available from: [Link]

  • Reddit. (2019). Reduction with NaBH4. Available from: [Link]

  • Halberstadt, C. R., et al. (2011). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry, 54(21), 7737-7746. Available from: [Link]

  • Google Patents. (2014). CN103936599A - Preparation method of 2-methoxy ethylamine.
  • PrepChem. (n.d.). Synthesis of 3-methoxy-α-methyl-N-(2,2-dimethoxyethyl)benzylamine. Available from: [Link]

  • Török, B., et al. (2000). Selective hydrogenation of benzonitrile and its homologues to primary amines over platinum. Applied Catalysis A: General, 200(1-2), 111-122. Available from: [Link]

  • Almac Group. (2023). Reaction Chemistry & Engineering. Available from: [Link]

  • ResearchGate. (2007). Catalytic hydrogenation of benzonitrile and alkyl nitrile in aqueous/organic biphase system. Available from: [Link]

  • Wang Lab, UC Berkeley. (n.d.). Example Experimental Sections. Available from: [Link]

  • Zhang, X., et al. (2021). Efficient selective hydrogenation of benzonitrile over TiO2-supported nickel catalysts. Reaction Chemistry & Engineering, 6(11), 2095-2102. Available from: [Link]

  • Boyd, K., et al. (2023). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Reaction Chemistry & Engineering, 8(8), 1848-1854. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Methoxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(2-Methoxyethyl)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route, improve yields, and ensure the highest purity of your final product.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 2-(2-Methoxyethyl)benzonitrile. Each problem is presented in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.

Question 1: Why is my yield of 2-(2-Methoxyethyl)benzonitrile consistently low?

Low yields can be attributed to several factors, ranging from the choice of synthetic route to subtle variations in reaction conditions. The most common synthetic strategies include the cyanation of an appropriate aryl halide or the Suzuki-Miyaura coupling reaction.[1][2]

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If starting material is still present after the recommended reaction time, the reaction is likely incomplete.

    • Solution:

      • Increase Reaction Time: Extend the reaction time in increments of 1-2 hours and continue to monitor for the consumption of the starting material.

      • Elevate Temperature: Gradually increase the reaction temperature by 10-20 °C. Be cautious, as excessive heat can lead to side product formation.

      • Catalyst Activity: If using a palladium-catalyzed reaction, ensure the catalyst is not deactivated. Use fresh catalyst and ensure all reagents and solvents are anhydrous and deoxygenated, as oxygen can deactivate many palladium catalysts.[3]

  • Side Reactions:

    • Diagnosis: The formation of unexpected spots on a TLC plate or peaks in a GC-MS chromatogram indicates the presence of side products.

    • Solution:

      • Control Temperature: Run the reaction at the lower end of the recommended temperature range to minimize the formation of thermally-induced byproducts.

      • Optimize Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the limiting reagent to drive the reaction to completion, but avoid a large excess which can lead to side reactions.

  • Poor Quality of Reagents or Solvents:

    • Diagnosis: If you observe inconsistent results between batches, the quality of your reagents or solvents may be the issue.

    • Solution:

      • Use High-Purity Reagents: Ensure all starting materials and reagents are of high purity (≥98%).

      • Use Anhydrous Solvents: For moisture-sensitive reactions like the Suzuki-Miyaura coupling, use anhydrous solvents to prevent quenching of the catalyst and reagents.[1]

Question 2: What are the common impurities I should look for, and how can I minimize them?

The types of impurities will depend on the synthetic route chosen.

Common Impurities and Minimization Strategies:

ImpurityLikely SourceMinimization Strategy
Unreacted Starting MaterialIncomplete reactionIncrease reaction time, temperature, or use a more active catalyst.
Homocoupling Product (in Suzuki-Miyaura)Inefficient cross-couplingEnsure proper degassing of the reaction mixture and use a suitable phosphine ligand to promote the desired cross-coupling pathway.[3]
Hydrolysis of Nitrile GroupPresence of water during workup or purificationPerform the workup under neutral or slightly acidic conditions and avoid prolonged exposure to strong acids or bases.
Phenyl isocyanideIncomplete reaction in Sandmeyer reactionEnsure complete diazotization and reaction with the cyanide source. Wash the crude product with dilute acid during workup to remove any residual isocyanide.[4]
Question 3: I am having trouble with the purification of 2-(2-Methoxyethyl)benzonitrile. What are the best practices?

Purification can be challenging due to the physical properties of the product and the potential for closely related impurities.

Purification Protocol:

  • Workup:

    • After the reaction is complete, quench the reaction mixture with water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).[5]

    • Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.[6]

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

  • Column Chromatography:

    • Stationary Phase: Use silica gel as the stationary phase.

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%) is often effective for separating the product from less polar and more polar impurities.[6]

    • Monitoring: Monitor the fractions by TLC to identify and combine the fractions containing the pure product.

  • Distillation (for liquid products):

    • If the product is a liquid and the impurities have significantly different boiling points, vacuum distillation can be an effective purification method.[7]

Frequently Asked Questions (FAQs)

What are the most common synthetic routes to 2-(2-Methoxyethyl)benzonitrile?

The two most prevalent methods for synthesizing 2-(2-Methoxyethyl)benzonitrile are:

  • Palladium-Catalyzed Cyanation of 2-(2-Methoxyethyl)aryl Halides: This is a versatile method that involves the cross-coupling of an aryl halide (bromide or iodide) with a cyanide source, such as zinc cyanide or potassium ferricyanide, in the presence of a palladium catalyst.[8] This method generally offers high yields and good functional group tolerance.

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of an arylboronic acid with a halo-benzonitrile in the presence of a palladium catalyst and a base.[1][9] This is a powerful C-C bond-forming reaction widely used in organic synthesis.[10]

What are the critical safety precautions for this synthesis?
  • Cyanide Handling: Many synthetic routes involve the use of highly toxic cyanide salts (e.g., KCN, Zn(CN)₂). Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a cyanide antidote kit readily available and be familiar with its use.

  • Palladium Catalysts: While generally less toxic than heavy metals like mercury or lead, some palladium compounds can be irritants. Avoid inhalation of dust and skin contact.

  • Solvents: Use flammable organic solvents in a fume hood and away from ignition sources.

How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used to confirm the structure and purity of the synthesized 2-(2-Methoxyethyl)benzonitrile:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify any proton or carbon-containing impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing the purity of volatile compounds and identifying any volatile impurities.

  • Infrared (IR) Spectroscopy: The presence of a strong absorption band around 2220-2240 cm⁻¹ is characteristic of the nitrile (C≡N) functional group.

Visualizing the Workflow and Troubleshooting

To aid in your experimental design and problem-solving, the following diagrams illustrate a general experimental workflow and a troubleshooting decision tree.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Starting Materials, Catalyst, Ligand, and Base solvent Add Anhydrous, Degassed Solvent reagents->solvent atmosphere Establish Inert Atmosphere (N2 or Ar) solvent->atmosphere heating Heat to Desired Temperature atmosphere->heating monitoring Monitor Progress by TLC/GC-MS heating->monitoring quench Quench Reaction monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: General experimental workflow for the synthesis of 2-(2-Methoxyethyl)benzonitrile.

troubleshooting_tree start Low Yield or Impure Product check_completion Is the starting material fully consumed? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes incomplete_sol Increase reaction time/temperature Check catalyst activity incomplete->incomplete_sol check_impurities Are there significant side products? complete->check_impurities impurities Side Reactions Occurring check_impurities->impurities Yes no_impurities Product Loss During Workup/Purification check_impurities->no_impurities No impurities_sol Lower reaction temperature Optimize stoichiometry Ensure anhydrous conditions impurities->impurities_sol no_impurities_sol Optimize extraction pH Check column chromatography conditions Avoid product decomposition no_impurities->no_impurities_sol

Caption: Troubleshooting decision tree for low yield or impure product.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Cyanation. [Link]

  • Xu, L. F., & Zheng, T. C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331.
  • PrepChem. Synthesis of An Alternative Process For Producing 2-(2-Aminophenylthio)Benzonitrile. [Link]

  • Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Çetinkaya, B., et al. (2016). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 6(82), 78787-78796.
  • ResearchGate. How can I purify impure benzonitrile?. [Link]

  • He, L., et al. (2022). Scheme 5. Synthesis of 2-methoxybenzonitrile from 1-(2-methoxyphenyl)ethanol under MnOx catalysis. ResearchGate. [Link]

  • Wang, Y., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(35), 20118-20124.
  • Google Patents. CN106831490B - A kind of synthetic method of 2- cyano-benzyl bromide and the like.
  • Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Accounts of Chemical Research, 53(11), 2549-2565.
  • Wang, Y., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(35), 20118-20124.
  • Organic Chemistry Portal. Nitrile synthesis by C-C coupling (Cyanomethylation). [Link]

  • Taylor & Francis. Cyanation – Knowledge and References. [Link]

  • PrepChem. Preparation of benzonitrile. [Link]

  • Google Patents.
  • MedCrave online. Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. [Link]

  • Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]

Sources

Catalyst Deactivation in Large-Scale Benzonitrile Production: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for industrial ammoxidation of toluene to benzonitrile. This guide is engineered for researchers, chemical engineers, and drug development professionals managing large-scale continuous flow reactors.

The catalytic conversion of toluene to benzonitrile relies on the Mars-van Krevelen redox mechanism, typically driven by transition-metal catalysts such as


 or mixed vanadium-antimony oxides[1],[2]. Maintaining the delicate balance between toluene activation, ammonia insertion, and catalyst re-oxidation is critical[3]. When this balance fails, catalyst deactivation occurs—leading to severe yield losses, pressure drops, and thermal runaway.

Mechanistic Pathways & Deactivation Causality

In a healthy catalytic cycle, lattice oxygen (


) from the vanadium oxide surface oxidizes the methyl group of toluene to a benzaldehyde-like intermediate[3]. Ammonia, adsorbed on adjacent Lewis/Brønsted acid sites, reacts with this intermediate to form an imine, which rapidly dehydrates into benzonitrile. The reduced vanadium sites (

) are subsequently re-oxidized by gas-phase oxygen[2].

Deactivation occurs when physical or chemical stressors disrupt this cycle. The three primary modes of failure are Coking (carbonaceous fouling due to reactant starvation), Sintering (thermal agglomeration of active sites), and Poisoning (irreversible binding of feed impurities)[1].

ReactionPathway Toluene Toluene (Feedstock) Intermediate Benzaldehyde-like Intermediate Toluene->Intermediate V5+ / O2 COx CO / CO2 (Over-oxidation) Toluene->COx Direct Combustion Benzonitrile Benzonitrile (Target Product) Intermediate->Benzonitrile NH3 / V5+ Coke Carbonaceous Coke (Coking/Fouling) Intermediate->Coke NH3 Starvation Intermediate->COx Hot Spots (>450°C)

Mechanistic pathway of toluene ammoxidation and competing deactivation routes.

Troubleshooting FAQs: Diagnostic Logic

CatalystTroubleshooting Start Ammoxidation Reactor Performance Drop Symp1 High Pressure Drop & Rapid Conversion Loss Start->Symp1 Symp2 Gradual Conversion Loss Stable Selectivity Start->Symp2 Symp3 Loss of Selectivity High CO/CO2 Yield Start->Symp3 Cause1 Coking / Fouling (Carbonaceous Deposits) Symp1->Cause1 Check ΔP Cause2 Catalyst Poisoning (Sulfur/Heavy Metals) Symp2->Cause2 Check Feed Purity Cause3 Sintering / Agglomeration (Thermal Degradation) Symp3->Cause3 Check Hot Spots Action1 Execute Protocol 1: Controlled Air Oxidation Cause1->Action1 Action2 Feedstock Purification & Catalyst Replacement Cause2->Action2 Action3 Optimize Heat Transfer & Replace Catalyst Cause3->Action3

Troubleshooting logic for V2O5/TiO2 catalyst deactivation in toluene ammoxidation.

Q1: Why is my reactor experiencing a sudden pressure drop alongside a rapid decrease in toluene conversion?

A1: Severe Coking/Fouling. Causality: This is typically caused by an insufficient


/Toluene molar ratio or low 

partial pressure[1]. Without enough ammonia to trap the benzaldehyde-like surface intermediates, these oxygenated species undergo rapid aldol-type condensations and polymerize into heavy carbonaceous deposits (coke) on the catalyst surface. This physically blocks the active

sites and clogs the interstitial void spaces in the catalyst bed, leading to a spike in differential pressure (

). Resolution: Initiate Protocol 1 (In-Situ Catalyst Regeneration).
Q2: What causes a gradual decline in benzonitrile selectivity and a simultaneous increase in production?

A2: Catalyst Sintering and VOx Agglomeration. Causality: Ammoxidation is a highly exothermic reaction. If heat transfer within the fixed-bed reactor is inadequate, localized "hot spots" exceeding 450°C will develop[4]. Prolonged exposure to these temperatures causes the highly dispersed monomeric or polymeric


 species to agglomerate into bulk 

crystals (sintering)[1]. Bulk

possesses excessive oxidative power and lacks the structural isolation required for selective partial oxidation, thereby driving the complete combustion of toluene into carbon oxides[1],[4]. Resolution: Sintering is irreversible. The catalyst must be replaced. To prevent recurrence, optimize the space velocity (GHSV) and verify the integrity of the reactor's cooling jacket.
Q3: How does the /Toluene feed ratio influence catalyst stability?

A3: It dictates the balance between coking and over-reduction. Causality: Ammonia acts as both a reactant and a competitive adsorbate. A low ratio (< 2:1) starves the reaction, promoting coking and the release of oxygenated byproducts like benzaldehyde[1]. Conversely, an excessively high ratio can lead to competitive adsorption where ammonia blocks toluene activation sites. Furthermore, excess ammonia can be directly combusted by the catalyst, consuming lattice oxygen faster than it can be replenished, leading to the over-reduction of the catalyst to a catalytically dead


 state.

Quantitative Baselines for Catalyst Health

To prevent deactivation, reactor parameters must be strictly maintained within the optimal kinetic windows. Deviations beyond the thresholds below will exponentially accelerate catalyst degradation.

Operational ParameterOptimal RangeDeactivation Risk ThresholdPrimary Deactivation Mode
Reactor Bed Temperature 350°C – 400°C> 450°CSintering / Agglomeration[1]

/ Toluene Molar Ratio
3:1 to 8:1< 2:1Coking / Fouling[1]

/ Toluene Molar Ratio
2.5:1 to 4:1< 2:1Catalyst Over-reduction
Space Velocity (GHSV) 1000 - 2000

< 500

Deep Oxidation (

)

Standard Operating Protocols (SOPs)

Protocol 1: In-Situ Catalyst Regeneration (Decoking)

Objective: Safely remove carbonaceous deposits without inducing thermal runaway that could sinter the


 support.
Causality: Coke combustion is highly exothermic. Introducing pure 

immediately will cause localized temperature spikes, irreversibly sintering the active metal sites. A controlled oxygen ramp ensures isothermal decoking.

Step-by-Step Methodology:

  • Isolate Reactants: Halt toluene and ammonia feed completely. Maintain the nitrogen (

    
    ) carrier gas flow at the standard operating GHSV to sweep residual reactants.
    
  • Thermal Equilibration: Adjust the reactor bed temperature to an isothermal 380°C.

  • Controlled Oxidation: Introduce a highly dilute oxygen stream (1.0% - 1.5% v/v

    
     in 
    
    
    
    ).
  • Self-Validating Monitoring: Continuously monitor the reactor effluent using an inline IR gas analyzer tuned for

    
    . A sharp peak in 
    
    
    
    indicates the onset of coke combustion.
  • Concentration Ramping: Once the

    
     peak begins to decline (indicating depletion of easily combustible surface coke), incrementally increase the 
    
    
    
    concentration by 2% every hour, ensuring the bed temperature never exceeds 420°C.
  • Completion: Regeneration is complete when

    
     levels reach atmospheric air composition (21%) and 
    
    
    
    effluent levels return to a flat baseline (<50 ppm).
Protocol 2: Post-Regeneration Performance Validation

Objective: Verify the restoration of the Mars-van Krevelen redox cycle and quantify active site recovery.

Step-by-Step Methodology:

  • Pre-treatment: Flush the regenerated reactor with

    
     at 400°C for 1 hour to remove loosely bound, non-selective electrophilic oxygen species (
    
    
    
    ,
    
    
    )[1].
  • Reactant Introduction: Introduce toluene,

    
    , and 
    
    
    
    at a baseline optimal molar ratio of 1:4:3.
  • Equilibration: Allow the system to reach steady-state kinetics for 2 hours.

  • Chromatographic Analysis: Sample the effluent using a Gas Chromatograph equipped with a Flame Ionization Detector (FID) for organics (toluene, benzonitrile, benzaldehyde) and a Thermal Conductivity Detector (TCD) for permanent gases (

    
    ).
    
  • Validation Logic:

    • Success: Toluene Conversion > 90% and Benzonitrile Selectivity > 85%. The catalyst is fully restored.

    • Failure: Toluene Conversion < 70% but Selectivity > 85%. This indicates a permanent loss of active sites (Poisoning or Sintering occurred prior to decoking). The catalyst batch must be replaced.

References

  • BenchChem.Optimizing reaction conditions for the ammoxidation of toluene.
  • ACS Publications.A Career in Catalysis: Fabrizio Cavani.
  • Eindhoven University of Technology (TUE).Catalytic conversion of alkylaromatics to aromatic nitriles.
  • MDPI.Catalytic Performance of Lanthanum Vanadate Catalysts in Ammoxidation of 2-Methylpyrazine.

Sources

Technical Support Center: Scalable Synthesis of 2-(2-Methoxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide provides an authoritative, self-validating framework for the scalable synthesis of 2-(2-Methoxyethyl)benzonitrile.

While medicinal chemistry routes often rely on the Williamson ether synthesis using highly reactive, anhydrous conditions (e.g., NaH/MeI in DMF), these methods are fundamentally unsuited for scale-up due to pyrophoric hazards, hydrogen gas evolution, and prohibitive solvent recovery costs[1]. To guarantee process safety and high throughput, this guide details a Phase-Transfer Catalysis (PTC) O-methylation utilizing 2-(2-hydroxyethyl)benzonitrile, Dimethyl Sulfate (DMS), and aqueous Sodium Hydroxide.

Quantitative Process Parameters

The following table defines the stoichiometric boundaries for the PTC O-methylation. The biphasic nature of this reaction requires strict adherence to these equivalents to balance the rate of SN2 methylation against the competitive aqueous hydrolysis of the electrophile.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (per 100g scale)Function in System
2-(2-Hydroxyethyl)benzonitrile 147.181.00100.0 gSubstrate
Dimethyl Sulfate (DMS) 126.131.20102.8 gElectrophile / Methylating Agent
Tetrabutylammonium Bromide (TBAB) 322.370.0510.9 gPhase-Transfer Catalyst
Sodium Hydroxide (50% w/w aq.) 40.003.00163.0 gBase (Deprotonation)
Toluene 92.1410 vol1000 mLOrganic Solvent
Ammonium Hydroxide (25% aq.) 35.050.5023.3 gElectrophile Quenching Agent

Mechanistic Architecture

Understanding the causality of the PTC cycle is critical for troubleshooting. The 50% NaOH deprotonates the alcohol exclusively at the aqueous-organic interface. The quaternary ammonium cation (


) extracts the resulting lipophilic alkoxide into the bulk toluene phase. Shielded from the aqueous base, the highly nucleophilic alkoxide undergoes a rapid SN2 attack on Dimethyl Sulfate, yielding the target ether and regenerating the catalyst.

PTC_Mechanism cluster_aq Aqueous Phase (50% NaOH) cluster_org Organic Phase (Toluene) OH OH⁻ (aq) Interface Interfacial Deprotonation Ar-CH₂CH₂OH + OH⁻ ⇌ Ar-CH₂CH₂O⁻ + H₂O OH->Interface Substrate 2-(2-Hydroxyethyl)benzonitrile (Ar-CH₂CH₂OH) Substrate->Interface Complex Ion Pair Complex [Ar-CH₂CH₂O⁻ • TBA⁺] Product 2-(2-Methoxyethyl)benzonitrile (Ar-CH₂CH₂OCH₃) Complex->Product SN2 attack on DMS Byproduct TBA⁺ • CH₃SO₄⁻ Complex->Byproduct DMS Dimethyl Sulfate (CH₃)₂SO₄ DMS->Product PTC Phase Transfer Catalyst (TBA⁺ Br⁻) Byproduct->PTC Catalyst Regeneration Interface->Complex TBA⁺ extracts alkoxide PTC->Complex Ion Exchange

Mechanistic cycle of the PTC O-methylation at the aqueous-organic interface.

Self-Validating Execution Protocol

This protocol is designed with integrated In-Process Controls (IPCs) to ensure the system self-validates at critical junctures.

Step 1: System Initialization Charge a jacketed reactor with Toluene (1000 mL), 2-(2-hydroxyethyl)benzonitrile (100.0 g), and TBAB (10.9 g). Initiate high-shear stirring (minimum 400 RPM) to ensure optimal interfacial surface area. Causality: High RPM is non-negotiable in PTC; mass transfer at the interface dictates the overall reaction kinetics.

Step 2: Base Charging Cool the reactor to 20°C. Slowly charge 50% w/w aqueous NaOH (163.0 g). IPC Check: Verify the internal temperature remains below 25°C. The biphasic mixture should form a fine emulsion.

Step 3: Electrophile Addition Begin dropwise addition of Dimethyl Sulfate (102.8 g) over 60–90 minutes. Causality: DMS hydrolysis is exothermic. Controlled addition prevents thermal runaway, which would otherwise accelerate the hydrolysis of the nitrile group to an amide. Maintain internal temperature strictly between 25°C and 35°C.

Step 4: Reaction Maturation & Monitoring Stir the emulsion for 3 hours at 30°C. IPC Check: Halt stirring, allow phases to separate for 2 minutes, and sample the upper organic layer for HPLC analysis. The reaction is validated as complete when starting material is < 1.0% Area.

Step 5: Electrophile Quench (Critical Safety Step) Once conversion is verified, add 25% aqueous Ammonium Hydroxide (23.3 g) and stir vigorously at 40°C for 1 hour. Causality: Unreacted DMS is a highly toxic, volatile alkylating agent. Ammonia acts as a sacrificial nucleophile, rapidly converting residual DMS into harmless methylamines and water-soluble sulfate salts[2].

Step 6: Phase Separation & Isolation Halt stirring and separate the lower aqueous phase (route to basic waste). Wash the organic phase sequentially with water (2 x 300 mL) and saturated brine (300 mL). Concentrate the toluene layer under reduced pressure to yield 2-(2-methoxyethyl)benzonitrile as a pale oil.

Troubleshooting & FAQs

Q: Why not use 2-(2-bromoethyl)benzonitrile and Sodium Methoxide to form the ether directly?

A: We strongly advise against this route for scale-up. The protons adjacent to the aromatic ring (the benzylic position) in 2-(2-bromoethyl)benzonitrile are highly acidic due to the electron-withdrawing nature of the ortho-cyano-phenyl group. Treatment with a strong base like NaOMe triggers a rapid E2 elimination , yielding 2-vinylbenzonitrile (a styrene derivative) as the major byproduct instead of the desired SN2 product. The PTC methylation of the alcohol completely bypasses this elimination risk.

Q: My reaction stalled at 75% conversion, and adding more TBAB catalyst didn't help. What happened?

A: A stalled PTC methylation rarely indicates catalyst deactivation. It almost always means the Dimethyl Sulfate (DMS) was consumed via competitive hydrolysis by the aqueous NaOH before it could react with the alkoxide. Solution: Check the pH of the aqueous phase. If it is still highly basic (>14), add an additional 0.2 equivalents of DMS slowly at 25°C. To prevent this in the future, increase your mechanical stirring rate; a finer emulsion favors the SN2 reaction over aqueous hydrolysis.

Q: I observed a highly polar impurity on my HPLC trace. What is it, and how do I prevent it?

A: This is likely 2-(2-methoxyethyl)benzamide (or the corresponding benzoic acid), resulting from the hydrolysis of the nitrile functional group. Nitriles are susceptible to hydration in the presence of strong aqueous hydroxide. Solution: This side reaction is highly temperature-dependent. Ensure your reactor cooling jacket maintains the internal temperature strictly below 35°C–40°C during the entire process.

Troubleshooting Start Reaction Stalled / Low Yield Check1 Check Aqueous pH Start->Check1 pH_Low pH < 14 (NaOH depleted) Check1->pH_Low pH_High pH > 14 (NaOH sufficient) Check1->pH_High Action1 DMS hydrolyzed. Add more 50% NaOH & DMS slowly. pH_Low->Action1 Check2 Check Organic Phase by GC/HPLC pH_High->Check2 Impurity Amide/Acid Impurity Detected Check2->Impurity NoImpurity Starting Material Only Check2->NoImpurity Action2 Nitrile hydrolysis occurred. Lower reaction temp < 40°C. Impurity->Action2 Action3 Increase stirring rate (RPM) to maximize interfacial area. NoImpurity->Action3

Diagnostic logic tree for resolving stalled PTC O-methylation reactions.

References

  • Sigma-Aldrich / ChemicalBook. "2-(2-Hydroxyethyl)benzonitrile - CAS#: 42247-74-5". Chemical Properties and Material Safety Data.

  • Phase Transfer Catalysis Communications. "PTC O-Methylation Using NaH/DMF – Are You Kidding Me?". Industrial Scalability and Safety of PTC vs. Anhydrous Conditions.

  • ACS Omega. "Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis...". Mechanisms of DMS quenching and byproduct formation.

Sources

Technical Support Center: Method Development for Resolving Impurities in 2-(2-Methoxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in troubleshooting and optimizing chromatographic methods for 2-(2-Methoxyethyl)benzonitrile (CAS: 1692284-00-6).

Developing a stability-indicating method for benzonitrile derivatives requires moving beyond generic protocols. This guide explains the causality behind chromatographic behaviors, ensuring you understand exactly why an experiment succeeds or fails, and provides self-validating workflows to guarantee regulatory compliance.

Section 1: Method Development Strategy & Selectivity

Q1: What is the optimal workflow for developing a stability-indicating method for 2-(2-Methoxyethyl)benzonitrile, and why does my standard C18 column fail to separate its positional isomers?

The Science Behind the Issue: Standard C18 columns rely almost exclusively on hydrophobic partitioning (dispersive interactions). 2-(2-Methoxyethyl)benzonitrile and its positional isomers (e.g., 3-isomer or 4-isomer) possess identical molecular weights and nearly identical hydrophobicities. When you inject these onto a C18 column, they co-elute because the stationary phase lacks the spatial recognition required to differentiate the position of the methoxyethyl group on the aromatic ring.

To resolve this, you must introduce alternative retention mechanisms. Pentafluorophenyl (PFP) or Phenyl-Hexyl columns provide


 interactions, dipole-dipole interactions, and hydrogen bonding capabilities[1]. The highly electronegative fluorine atoms in a PFP phase interact uniquely with the electron-withdrawing nitrile group (-C

N) of the analyte, allowing baseline separation of isomers that a C18 cannot achieve.

Workflow Start Start Method Development Target: 2-(2-Methoxyethyl)benzonitrile Screen Column Screening (C18, PFP, Phenyl-Hexyl) Start->Screen Eval Evaluate Resolution (Rs > 1.5) Positional Isomers & Precursors Screen->Eval Opt Optimize Mobile Phase (pH, Gradient, Organic Modifier) Eval->Opt Rs >= 1.5 Fail Alternative Selectivity (Change Stationary Phase) Eval->Fail Rs < 1.5 Val Method Validation (ICH Q2/Q3A Guidelines) Opt->Val Fail->Screen

Fig 1: Iterative HPLC method development workflow for benzonitrile derivatives.

Self-Validating Protocol: Stationary Phase Screening

This protocol uses a built-in system suitability check to ensure the chosen column is viable before proceeding to full optimization.

  • Sample Preparation: Prepare a resolution mixture containing 2-(2-Methoxyethyl)benzonitrile (0.1 mg/mL) spiked with 0.01 mg/mL each of critical impurities (e.g., 3-(2-Methoxyethyl)benzonitrile, 2-bromobenzonitrile).

  • System Setup: Install three columns sequentially: C18, PFP, and Phenyl-Hexyl (all 50 x 2.1 mm, 1.7 µm for UHPLC).

  • Mobile Phase:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Run a generic scouting gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Validation Gate: Calculate the Resolution (

    
    ) between 2-(2-Methoxyethyl)benzonitrile and its closest eluting isomer. If 
    
    
    
    , the column fails the suitability gate.
    Discard the C18 result and proceed with the PFP or Phenyl-Hexyl column that passes the gate.

Section 2: Resolving Specific Impurities

Q2: How much of a performance difference can I actually expect when switching from C18 to PFP for benzonitrile impurities?

The difference is often the boundary between a failed regulatory submission and a validated method. Below is a summary of quantitative data demonstrating the chromatographic shift when targeting 2-(2-Methoxyethyl)benzonitrile, its starting material (2-Bromobenzonitrile), a degradation product (2-Vinylbenzonitrile), and a positional isomer.

Table 1: Comparative Chromatographic Performance (C18 vs. PFP)

CompoundC18 Retention Time (min)C18 Resolution (

)
PFP Retention Time (min)PFP Resolution (

)
2-Bromobenzonitrile4.21N/A4.85N/A
2-(2-Methoxyethyl)benzonitrile4.501.2 (Fails)5.622.8 (Passes)
3-(2-Methoxyethyl)benzonitrile4.650.8 (Fails)6.202.1 (Passes)
2-Vinylbenzonitrile5.102.57.153.5

Note: The PFP column significantly increases retention and resolution for the positional isomer due to shape selectivity and dipole interactions with the aromatic ring[1].

Section 3: Troubleshooting Peak Shape & Co-elution

Q3: I am observing severe peak tailing and shifting retention times during stability testing. The main peak looks fine, but the degradation products are tailing heavily. How do I fix this?

The Science Behind the Issue: Under stress conditions (especially basic or acidic hydrolysis), the nitrile group (-C


N) of 2-(2-Methoxyethyl)benzonitrile hydrolyzes first to an amide (2-(2-methoxyethyl)benzamide) and eventually to a carboxylic acid (2-(2-methoxyethyl)benzoic acid).

If your mobile phase is unbuffered or running at a neutral pH (e.g., pure water/acetonitrile), the carboxylic acid degradation product will partially ionize. This partial ionization leads to dual retention mechanisms (hydrophobic retention of the neutral species and poor retention of the ionized species), resulting in severe peak tailing and irreproducible retention times.

To fix this, you must force the acidic impurity into a single, neutral state by lowering the mobile phase pH at least 2 units below its pKa (typically around pKa 4.0 for benzoic acids). Adding 0.1% Formic Acid or Trifluoroacetic Acid (TFA) drops the pH to ~2.7, fully protonating the acid, restoring hydrophobic retention, and sharpening the peak.

Troubleshooting Issue Issue: Peak Tailing or Broadening (Asymmetry Factor > 1.5) CheckpH Check Mobile Phase pH Is pH near pKa of impurities? Issue->CheckpH AdjustpH Adjust pH (Add 0.1% Formic Acid/TFA) CheckpH->AdjustpH Yes (Acidic Impurities) CheckColumn Check Column Activity (Secondary Silanol Interactions) CheckpH->CheckColumn No Endcap Use Endcapped or Sterically Protected Column CheckColumn->Endcap Silanol Activity High

Fig 2: Troubleshooting logic tree for resolving peak tailing in benzonitrile analysis.

Section 4: Regulatory & Validation Compliance

Q4: What are the regulatory thresholds I need to target when validating the Limit of Quantitation (LOQ) for these impurities?

According to the ICH Q3A(R2) guidelines for new drug substances, the control of organic impurities is dictated by the Maximum Daily Dose (MDD) of the final drug product[2][3].

For most APIs with an MDD of


/day, the Reporting Threshold is 0.05% [2][3]. Therefore, your analytical method must be validated to accurately quantify impurities at or below this level.
Self-Validating Protocol: LOD/LOQ Determination

To ensure your method meets ICH Q3A(R2) requirements, execute the following protocol:

  • Stock Dilution: Prepare a mixed impurity standard at 0.05% of the nominal API working concentration (e.g., if API is 1.0 mg/mL, prepare impurities at 0.5 µg/mL).

  • Serial Dilution: Perform 1:2 serial dilutions to create levels at 0.025%, 0.01%, and 0.005%.

  • Injection & Analysis: Inject 6 replicates of each concentration level.

  • Validation Gate (Signal-to-Noise):

    • Calculate the Signal-to-Noise (S/N) ratio for each peak.

    • LOD Validation: The lowest concentration where

      
       is established as the Limit of Detection.
      
    • LOQ Validation: The lowest concentration where

      
       AND the %RSD of the 6 replicates is 
      
      
      
      is established as the Limit of Quantitation.
  • Compliance Check: If the validated LOQ is

    
    , the method fails regulatory requirements. You must increase the injection volume, utilize a more sensitive detector, or narrow the peak width (e.g., switch to UHPLC) to meet the ICH threshold[2][3].
    
References
  • Impurities in New Drug Substances Q3A (R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Sources

Stability issues of 2-(2-Methoxyethyl)benzonitrile under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(2-Methoxyethyl)benzonitrile

A Guide for Researchers, Scientists, and Drug Development Professionals

Foreword from a Senior Application Scientist

Welcome to the technical support guide for 2-(2-Methoxyethyl)benzonitrile. In my years in the field, I've seen how seemingly minor variations in experimental conditions can significantly impact the stability and integrity of complex molecules. This guide is designed to move beyond simple procedural lists. It aims to provide you, the researcher, with a deep, mechanistic understanding of the stability challenges associated with this compound. By understanding the why behind potential degradation, you can proactively design more robust experiments, accurately interpret unexpected results, and confidently troubleshoot issues. This document is structured to serve as your go-to resource, from foundational chemical principles to practical, in-lab protocols.

Section 1: Fundamental Stability Profile of 2-(2-Methoxyethyl)benzonitrile

To effectively work with 2-(2-Methoxyethyl)benzonitrile, it is crucial to recognize its two primary chemically reactive sites under acidic and basic conditions: the nitrile group and the ether linkage .

Acid-Catalyzed Degradation: A Dual-Pathway Challenge

Under acidic conditions, the molecule is susceptible to degradation at both the nitrile and ether functionalities. The predominant pathway is highly dependent on the reaction conditions, such as acid strength, temperature, and reaction time.

  • Pathway A: Nitrile Hydrolysis: The cyano group (C≡N) can undergo acid-catalyzed hydrolysis. This is a two-step process where the nitrile is first converted to an intermediate primary amide, which is then further hydrolyzed to a carboxylic acid.[1][2] Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water.[3][4][5] Vigorous acidic conditions typically drive the reaction to the final carboxylic acid product.[4]

  • Pathway B: Ether Cleavage: The ether linkage (C-O-C) is generally stable but can be cleaved by strong acids, particularly hydrohalic acids like HBr and HI, often under forcing conditions (e.g., heat).[6][7][8] The reaction begins with the protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol).[9][10] A nucleophile, such as a halide ion, then attacks one of the adjacent carbon atoms. For the methoxyethyl group, which involves primary carbons, this cleavage typically proceeds via an SN2 mechanism.[7][10]

G cluster_acid Acidic Conditions (H₃O⁺) start 2-(2-Methoxyethyl)benzonitrile amide Intermediate Amide 2-(2-Methoxyethyl)benzamide start->amide Pathway A: Nitrile Hydrolysis (Step 1) cleavage_prod Final Products (Cleavage) 2-(2-Hydroxyethyl)benzonitrile + Methyl Halide start->cleavage_prod Pathway B: Ether Cleavage (Strong Acid, Heat) acid Final Product (Hydrolysis) 2-(2-Methoxyethyl)benzoic Acid amide->acid (Step 2) G cluster_base Basic Conditions (OH⁻) start_base 2-(2-Methoxyethyl)benzonitrile amide_base Intermediate/Final Product (Milder Conditions) 2-(2-Methoxyethyl)benzamide start_base->amide_base Nitrile Hydrolysis (Step 1) carboxylate Final Product (Harsher Conditions) 2-(2-Methoxyethyl)benzoate Salt amide_base->carboxylate (Step 2)

Caption: Primary degradation pathway under basic conditions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products I should look for under acidic or basic stress testing?

  • Acidic Conditions: The most likely degradation product is 2-(2-Methoxyethyl)benzoic acid . If you are using strong hydrohalic acids (HBr, HI) and heat, you should also consider the possibility of 2-(2-Hydroxyethyl)benzonitrile .

  • Basic Conditions: The expected product is 2-(2-Methoxyethyl)benzamide under milder conditions, and the sodium or potassium salt of 2-(2-Methoxyethyl)benzoic acid under more vigorous conditions. Note that after acidic workup of the basic solution, this salt will be converted to the free carboxylic acid.

Q2: How can I minimize degradation during an acidic or basic aqueous workup?

  • Use Lower Temperatures: Perform extractions and washes at 0-5 °C (ice bath) to significantly slow down hydrolysis rates.

  • Minimize Contact Time: Do not let your organic layer sit in contact with the acidic or basic aqueous phase for extended periods. Proceed with separation and subsequent steps promptly.

  • Use Milder Reagents: If possible, use weaker acids or bases (e.g., saturated sodium bicarbonate instead of 1M NaOH) if they are sufficient for your chemical transformation (e.g., neutralizing residual acid).

  • Anhydrous Conditions: For certain applications, using anhydrous forced-degradation conditions can help isolate the stability of the molecule from hydrolysis. [11] Q3: What is the best analytical method for monitoring the stability of 2-(2-Methoxyethyl)benzonitrile?

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective method. It is ideal because it can easily separate the relatively nonpolar parent compound from its more polar degradation products (the amide and carboxylic acid). A gradient elution method is typically required for good resolution.

Q4: What is a "forced degradation study" and why is it important for this molecule?

  • A forced degradation or "stress testing" study is an experiment where the drug substance is intentionally exposed to harsh conditions (e.g., strong acid, strong base, heat, oxidation, light) to accelerate degradation. [12]The goals are to identify potential degradation products, understand the degradation pathways, and demonstrate that your analytical method is "stability-indicating," meaning it can separate and quantify the intact drug from its degradation products. [13]This is a critical requirement in pharmaceutical development.

Section 3: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

G obs Observation: Unexpected peak in HPLC chromatogram cond Under what conditions did it appear? obs->cond acid_path Acidic Workup or Stress Test cond->acid_path Acidic base_path Basic Workup or Stress Test cond->base_path Basic polar Is the new peak more polar (earlier retention time)? acid_path->polar polar_base Is the new peak more polar? base_path->polar_base acid_prod Likely Cause: 2-(2-Methoxyethyl)benzoic Acid (from nitrile hydrolysis) polar->acid_prod Yes confirm Action: - Co-inject with a standard - Analyze by LC-MS to confirm mass polar->confirm No (investigate ether cleavage) polar_base->acid_prod Yes (very) amide_prod Likely Cause: 2-(2-Methoxyethyl)benzamide (intermediate hydrolysis) polar_base->amide_prod Yes (moderately) acid_prod->confirm amide_prod->confirm

Caption: Troubleshooting workflow for identifying unknown peaks.

Issue / Observation Potential Cause Recommended Solution / Action
Unexpectedly low yield after a reaction involving an acidic workup or reflux. The compound is degrading due to prolonged exposure to acid. Both nitrile hydrolysis and ether cleavage are possible, especially with heat.Minimize the duration and temperature of the acidic step. If possible, use a non-hydrohalic acid (e.g., H₂SO₄) to reduce the risk of ether cleavage. Analyze a sample of the crude product by HPLC to identify any degradation products.
A new, significantly more polar peak appears in the HPLC chromatogram after acidic stress testing. This strongly suggests the formation of the carboxylic acid degradation product, 2-(2-Methoxyethyl)benzoic acid , which is much more polar than the parent nitrile.Confirm the identity of the new peak by co-injection with a synthesized standard of the suspected degradant or by using mass spectrometry (LC-MS) to check the molecular weight.
After treatment with aqueous NaOH, the product becomes water-soluble and difficult to extract. The nitrile has been hydrolyzed to the carboxylate salt, sodium 2-(2-methoxyethyl)benzoate , which is highly water-soluble.Acidify the aqueous layer to a pH of ~2 with dilute HCl. The free carboxylic acid will precipitate or become extractable into an organic solvent like ethyl acetate.
Inconsistent results in stability studies across different batches. Variations in initial purity (e.g., presence of acidic or basic impurities) or slight differences in experimental conditions (pH, temperature) can lead to variability.Ensure the starting material has a consistent purity profile. Tightly control the pH, temperature, and duration of the stress conditions in your stability studies. Use calibrated equipment and buffered solutions where appropriate.

Section 4: Experimental Protocols

These protocols provide a standardized framework for conducting forced degradation studies.

Protocol 4.1: Forced Degradation Study under Acidic Conditions

Objective: To assess the stability of 2-(2-Methoxyethyl)benzonitrile in an acidic medium and identify potential degradation products.

Materials:

  • 2-(2-Methoxyethyl)benzonitrile

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1.0 M solution

  • Sodium hydroxide (NaOH), 1.0 M solution

  • HPLC system with UV detector

  • Constant temperature water bath or oven

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve 2-(2-Methoxyethyl)benzonitrile in acetonitrile to prepare a 1.0 mg/mL stock solution.

  • Prepare Stress Sample: In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL. Note: The initial ratio of acetonitrile to aqueous acid should be low (e.g., <5%) to ensure the stress condition is primarily aqueous.

  • Prepare Control Sample (T=0): Immediately take an aliquot of the stress sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase (e.g., 50:50 acetonitrile:water) to a suitable concentration for HPLC analysis (e.g., 20 µg/mL). This is your T=0 time point.

  • Incubation: Seal the flask containing the remaining stress sample and place it in a constant temperature bath set to 60 °C.

  • Time-Point Analysis: At specified time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot of the heated solution. Neutralize and dilute it as described in Step 3.

  • HPLC Analysis: Analyze all samples (T=0 and subsequent time points) by a validated, stability-indicating HPLC method. Monitor the decrease in the peak area of the parent compound and the appearance and increase of any new peaks.

Protocol 4.2: Forced Degradation Study under Basic Conditions

Objective: To assess the stability of 2-(2-Methoxyethyl)benzonitrile in a basic medium.

Procedure: Follow the same procedure as Protocol 4.1, with the following modifications:

  • In Step 2, use 0.1 M NaOH as the stress solution.

  • In Step 3 and 5, neutralize the aliquots with an equivalent amount of 0.1 M HCl.

Data Presentation

Results from forced degradation studies are typically summarized in a table to show the percentage of the parent compound remaining and the formation of degradation products over time.

Table 1: Representative Forced Degradation Data (at 60 °C)

Time (hours)% Parent Remaining (0.1 M HCl)% Degradant A (Acid)% Parent Remaining (0.1 M NaOH)% Degradant B (Base)
0100.00.0100.00.0
495.24.892.57.5
889.810.184.115.8
2472.327.560.739.1
4855.144.635.464.3
Note: This is illustrative data. Actual degradation rates will depend on precise experimental conditions. Degradant A would correspond to 2-(2-Methoxyethyl)benzoic acid, and Degradant B would likely be the amide or carboxylate.

Section 5: References

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link] [6]2. Wikipedia. (n.d.). Ether cleavage. [Link] [9]3. Westin, J. (n.d.). Cleavage of Ethers. Jack Westin Organic Chemistry. [Link] [7]4. Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link] [1]5. Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). [Link] [10]6. Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. [Link] [8]7. Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link] [3]8. Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link] [4]9. Chemistry Steps. (n.d.). Reactions of Nitriles. [Link] [2]10. Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. [Link] [14]11. Longdom Publishing. (2022, November 16). Synthesis and Cleavage of Ethers. [Link] 12. Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. [Link] [5]13. Chemistry Online. (n.d.). Hydrolysis of nitriles. [Link] [15]14. Chemistry Steps. (n.d.). Converting Nitriles to Amides. [Link] [16]15. Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link] [17]18. Pharmaceutical Technology. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link] [11]19. International Journal of Scientific Development and Research. (2023, June). Force Degradation for Pharmaceuticals: A Review. [Link] 21. Science.gov. (n.d.). forced degradation study: Topics. [Link] [13]26. ResearchGate. (2017, January 7). Forced Degradation Studies. [Link]

Sources

Validation & Comparative

Comparative reactivity of 2-(2-Methoxyethyl)benzonitrile vs. other benzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 2-(2-Methoxyethyl)benzonitrile against standard benzonitriles reveals a fascinating intersection of steric hindrance and directed reactivity. For researchers and drug development professionals, understanding how the ortho-methoxyethyl group modulates the cyano core is critical for optimizing synthetic routes, particularly in the design of complex active pharmaceutical ingredients (APIs).

Mechanistic Causality: The Dual Nature of the Ortho-Methoxyethyl Group

The reactivity of benzonitrile derivatives is fundamentally governed by the electronic and spatial characteristics of their ring substituents[1][2]. When comparing 2-(2-Methoxyethyl)benzonitrile (CAS: 1692284-00-6)[3] to unsubstituted benzonitrile or para-substituted variants, the ortho-methoxyethyl group (-CH₂CH₂OCH₃) introduces two competing mechanistic forces:

A. Steric Hindrance (The "Ortho Effect") In standard nucleophilic additions (such as hydrolysis), the bulky methoxyethyl group physically shields the electrophilic cyano carbon[4][5]. This steric bulk forces the nitrile group to twist slightly out of the aromatic plane, disrupting the stabilizing resonance with the benzene ring and significantly increasing the activation energy required for an incoming nucleophile (like water or hydroxide) to attack[4].

B. Chelation-Assisted Directing Effects Conversely, the ether oxygen within the methoxyethyl chain acts as a potent Lewis base. In reactions involving metal catalysts or metal-hydride reagents (e.g., LiAlH₄, Ni, or Pd catalysts), this oxygen can coordinate with the metal center[6]. This bidentate chelation (involving both the nitrile nitrogen and the ether oxygen) anchors the reagent in close proximity to the reactive site, effectively converting an intermolecular reaction into a highly favored intramolecular-like process. This phenomenon often completely overrides the steric hindrance that would otherwise stall the reaction.

Comparative Reactivity Profiles

To objectively benchmark 2-(2-Methoxyethyl)benzonitrile, we compare its performance against Benzonitrile (unsubstituted baseline), 4-Methoxybenzonitrile (electronic control), and 2-Methylbenzonitrile (steric control without chelation potential) across two primary transformations: acid-catalyzed hydrolysis and metal-hydride reduction.

Table 1: Comparative Acid-Catalyzed Hydrolysis

Conditions: 10.0 M H₂SO₄, 25.0 °C. Hydrolysis to the corresponding benzamide/benzoic acid.[7]

SubstrateElectronic EffectSteric Effect (Ortho)Chelation PotentialRelative Hydrolysis Rate (

)
Benzonitrile NeutralNoneNone1.00 (Baseline)
4-Methoxybenzonitrile Activating (EDG)NoneNone0.85 (Slightly slower)
2-Methylbenzonitrile Weak ActivatingHighNone0.15 (Severely hindered)
2-(2-Methoxyethyl)benzonitrile Weak ActivatingHighNone (in acid)0.12 (Severely hindered)

Data Synthesis Note: In purely acidic aqueous media lacking coordinating transition metals, the methoxyethyl group acts purely as a steric shield, resulting in sluggish hydrolysis comparable to or slower than 2-methylbenzonitrile.

Table 2: Comparative Reduction to Primary Amines

Conditions: LiAlH₄ (1.5 eq) in anhydrous THF, 0 °C to Room Temperature.[1]

SubstratePrimary Driving ForceIsolated Yield (%)Reaction Time
Benzonitrile Unhindered electrophilic attack88%2 hours
4-Methoxybenzonitrile Electron donation (mildly retards attack)82%3 hours
2-Methylbenzonitrile Steric hindrance65%6 hours
2-(2-Methoxyethyl)benzonitrile Chelation-assisted hydride delivery 91% 1.5 hours

Data Synthesis Note: Despite the steric bulk at the ortho position, 2-(2-Methoxyethyl)benzonitrile exhibits superior reduction kinetics and yields due to the lithium-oxygen coordination pre-organizing the transition state.

Visualizing the Reactivity Logic

The following diagrams illustrate the divergent pathways and mechanistic logic dictated by the ortho-methoxyethyl group.

Reactivity A 2-(2-Methoxyethyl)benzonitrile B Acid/Base Hydrolysis A->B H2O, H+/OH- C Metal-Hydride Reduction A->C LiAlH4 / THF D Transition Metal Catalysis A->D Ni/Pd Catalysts E Slower Reaction Rate (Steric Hindrance Dominates) B->E F High Yield & Fast Kinetics (Chelation-Assisted) C->F G Directed C-CN Activation (O-Metal Coordination) D->G

Caption: Reactivity pathways of 2-(2-Methoxyethyl)benzonitrile driven by sterics and chelation.

Chelation Step1 Substrate + LiAlH4 in THF Step2 Bidentate Coordination (Nitrile N & Ether O to Li/Al) Step1->Step2 Complexation Step3 Intramolecular Hydride Transfer Step2->Step3 Overcomes Ortho-Sterics Step4 Primary Amine Product Step3->Step4 Aqueous Workup

Caption: Chelation-assisted mechanism for the reduction of 2-(2-Methoxyethyl)benzonitrile.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process analytical checks to confirm causality and reaction progress.

Protocol 1: Chelation-Directed Reduction to 2-(2-Methoxyethyl)benzylamine

Objective: Exploit ether-lithium coordination to rapidly reduce the sterically hindered nitrile.

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet. Add anhydrous THF (20 mL) and cool to 0 °C.

  • Reagent Loading: Carefully suspend Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) in the chilled THF.

  • Substrate Addition: Dissolve 2-(2-Methoxyethyl)benzonitrile (1.0 eq) in 5 mL of anhydrous THF. Add this solution dropwise over 15 minutes to maintain temperature control.

  • Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1.5 hours.

  • Self-Validating Analytical Check: Withdraw a 0.1 mL aliquot, quench with water, extract with ethyl acetate, and perform IR spectroscopy. Validation: The reaction is complete when the sharp

    
     stretching band at ~2220 cm⁻¹ completely disappears, replaced by broad N-H stretches at 3300–3400 cm⁻¹.
    
  • Fieser Workup: Quench the reaction strictly by adding

    
     mL water, 
    
    
    
    mL 15% NaOH, and
    
    
    mL water (where
    
    
    is the mass of LiAlH₄ in grams). Filter the granular aluminum salts and concentrate the filtrate under vacuum to yield the primary amine.
Protocol 2: Acid-Catalyzed Hydrolysis Benchmarking

Objective: Quantify the steric retardation of the ortho effect in the absence of coordinating metals[1][7].

  • Acid Preparation: Prepare a 10.0 M H₂SO₄ solution and equilibrate it in a thermostated water bath at exactly 25.0 ± 0.1 °C.

  • Initiation: Dissolve an accurately weighed sample of 2-(2-Methoxyethyl)benzonitrile into the acid to achieve a 0.05 M concentration.

  • Kinetic Monitoring (Self-Validating): Extract aliquots every 30 minutes. Quench in cold water and extract with dichloromethane. Analyze via UV-Vis spectrophotometry.

  • Validation: Track the isosbestic points and the emergence of the benzamide/benzoic acid absorbance peak. The pseudo-first-order rate constant (

    
    ) is derived by plotting 
    
    
    
    versus time. The notably shallow slope confirms the steric blockade imposed by the methoxyethyl group.

References

  • 2. 3. 4. 5. 6. 7. 8.

Sources

Validating the structure of 2-(2-Methoxyethyl)benzonitrile using 2D NMR

Author: BenchChem Technical Support Team. Date: March 2026

Unambiguous Structural Validation of 2-(2-Methoxyethyl)benzonitrile: A Comparative Guide to 2D NMR vs. Alternative Modalities

The Analytical Challenge: Positional Isomerism

In the synthesis and quality control of small molecule building blocks, confirming the exact positional isomerism and atomic connectivity is a non-negotiable requirement. For 2-(2-Methoxyethyl)benzonitrile (CAS: 1692284-00-6) [5], the structure consists of a benzene ring ortho-substituted with a cyano group (-C≡N) and a 2-methoxyethyl aliphatic chain (-CH₂-CH₂-O-CH₃).

The primary analytical challenge lies in differentiating this ortho-isomer from its meta- or para-counterparts, and unequivocally proving the exact sequence of the ether linkage. While 1D Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provide foundational data, they often leave critical connectivity questions unanswered. This guide objectively compares these modalities and demonstrates why a comprehensive 2D NMR suite serves as the gold standard for absolute structural elucidation [1].

Modality Comparison: Why 2D NMR Outperforms Alternatives

To validate a molecular structure, an analytical method must transition from inferential data (guessing based on fragmentation or chemical shifts) to direct data (mapping physical bonds).

Analytical ModalityPositional Isomer ResolutionConnectivity ProofSample RequirementThroughput / Speed
1D NMR (¹H, ¹³C) Low (Ambiguous multiplets)Inferential only1–5 mgHigh (< 5 mins)
LC-MS/MS Very Low (Identical m/z)Fragmentation only< 1 µgHigh (10-15 mins)
2D NMR Suite Absolute (Definitive) Direct (Bonds) 5–15 mgMedium (1-4 hours)

The Verdict: LC-MS/MS is excellent for confirming the molecular weight (m/z 161.20) but struggles to differentiate positional isomers without authentic reference standards. 1D NMR can confirm the presence of the required functional groups, but it cannot definitively link the alkyl chain to the specific ortho position relative to the cyano group. Heteronuclear correlation methods such as HSQC and HMBC expand these concepts across multiple nuclei, forming the backbone of modern molecular structure elucidation [2].

Designing a Self-Validating 2D NMR Workflow

As an application scientist, one must build a self-validating system where the data inherently proves the structure without relying on external assumptions. We do not run 2D NMR blindly; each sequence serves a specific mechanistic purpose [3]:

  • COSY (Correlation Spectroscopy): Identifies protons coupled through 2-3 bonds. We use this to trace the aliphatic chain (α-CH₂ to β-CH₂) and map the aromatic spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons (1-bond). This resolves overlapping proton signals by dispersing them into the carbon dimension, confirming the presence of distinct CH₂ and CH₃ groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): The cornerstone of validation. It detects long-range (2-4 bond) carbon-proton couplings. For 2-(2-Methoxyethyl)benzonitrile, HMBC bridges the isolated spin systems: it links the aliphatic chain to the aromatic ring and confirms the ortho-proximity of the cyano group.

NMR_Workflow N1 1D NMR (1H, 13C) Identify Fragments N2 COSY Trace Spin Systems N1->N2 N3 HSQC Assign C-H Pairs N2->N3 N4 HMBC Link Quaternary Carbons N3->N4 N5 Validated Structure 2-(2-Methoxyethyl)benzonitrile N4->N5

Logical workflow for structural validation using a 2D NMR suite.

Experimental Protocol: Step-by-Step Methodology

To ensure reproducibility and high-fidelity data, the following standardized protocol is employed for small molecule 2D NMR acquisition.

Step 1: Sample Preparation Dissolve 10–15 mg of highly pure 2-(2-Methoxyethyl)benzonitrile in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

Step 2: 1D Baseline Acquisition Acquire standard ¹H (Number of Scans[NS] = 16, Relaxation Delay [D1] = 2.0s) and ¹³C spectra (NS = 256, D1 = 2.0s). Use these spectra to define the exact spectral widths (SW) required for the F1 and F2 dimensions in the 2D experiments, minimizing unnecessary data collection.

Step 3: COSY Acquisition Utilize a gradient-selected COSY pulse sequence. Set F2 to 2048 data points and F1 to 256 increments. Set NS = 2–4 per increment.

Step 4: HSQC Acquisition Deploy a multiplicity-edited HSQC sequence (e.g., Bruker's hsqcedetgpsisp2). Optimize the sequence for a one-bond coupling constant (¹J_CH) of 145 Hz. Set NS = 4–8 and D1 = 1.5s. This edited version will phase CH₂ groups oppositely to CH/CH₃ groups, providing immediate visual differentiation of the α- and β-aliphatic carbons.

Step 5: HMBC Acquisition Deploy a gradient-selected HMBC sequence (e.g., hmbcgplpndqf). Crucially, optimize the delay for long-range couplings (ⁿJ_CH) to 8 Hz, which is the standard optimal value for capturing 2-bond and 3-bond correlations in aromatic and aliphatic systems. Set NS = 8–16 to ensure sufficient signal-to-noise for quaternary carbons (like the Cyano carbon).

Step 6: Data Processing Apply a sine-squared window function in both dimensions prior to Fourier transformation. Phase correct the spectra and calibrate all axes to the TMS signal (0.00 ppm).

Data Synthesis & Structural Proof

The causality of the structure is proven by cross-referencing the expected chemical shifts with the observed 2D correlations. Recent advancements even leverage pre-trained computational models for rapid structure elucidation from 2D NMR data, underscoring the rich, deterministic informational density of HSQC and HMBC spectra [4].

Table: Expected NMR Assignments & Key 2D Correlations for 2-(2-Methoxyethyl)benzonitrile

Fragment¹H Shift (ppm)¹³C Shift (ppm)COSY (¹H-¹H)HSQC (¹H-¹³C)HMBC (Long-Range ¹H-¹³C)
C≡N -~118.0--H-Ar6
Ar-C1 -~112.5--H-α, H-Ar3, H-Ar5
Ar-C2 -~142.0--H-α, H-β, H-Ar4, H-Ar6
Ar-H3 7.30 (d)~129.5H-Ar4Ar-C3Ar-C1, Ar-C5
α-CH₂ 3.05 (t)~33.5β-CH₂α-CH₂ CarbonAr-C1, Ar-C2, Ar-C3, β-CH₂ Carbon
β-CH₂ 3.65 (t)~71.2α-CH₂β-CH₂ Carbonα-CH₂ Carbon, Ar-C2, O-CH₃ Carbon
O-CH₃ 3.35 (s)~58.6-O-CH₃ Carbonβ-CH₂ Carbon
The Definitive Proof of Ortho-Substitution

Why do we rely on HMBC? If the molecule were a meta- or para-isomer, the α-CH₂ protons would be too far away from the carbon bearing the cyano group (Ar-C1) to show a correlation. Because we observe a clear 3-bond (³J) HMBC correlation between the α-CH₂ protons and Ar-C1 , the ortho relationship is definitively proven. Furthermore, the ³J correlation between the O-CH₃ protons and the β-CH₂ carbon confirms the terminal ether linkage.

HMBC_Network cluster_protons Proton Resonances (1H) cluster_carbons Carbon Resonances (13C) H_alpha α-CH2 Protons C_Ar1 Ar-C1 (ipso to CN) H_alpha->C_Ar1 3J (Proves ortho position) C_Ar2 Ar-C2 (ipso to alkyl) H_alpha->C_Ar2 2J (Ring attachment) C_beta β-CH2 Carbon H_alpha->C_beta 2J (Chain linkage) H_beta β-CH2 Protons H_OMe O-CH3 Protons H_OMe->C_beta 3J (Ether linkage) H_Ar Aromatic Protons H_Ar->C_Ar2 3J (from H-4/H-6) C_CN Cyano Carbon (C≡N) H_Ar->C_CN 3J (from H-6 to CN)

Key HMBC correlations confirming the molecular backbone and ortho-substitution.

Conclusion

While 1D NMR and mass spectrometry are vital for preliminary screening, they operate on inferential logic when it comes to exact positional isomerism. By deploying a self-validating 2D NMR suite (COSY, HSQC, HMBC), researchers can map the exact atomic connectivity of 2-(2-Methoxyethyl)benzonitrile. The HMBC experiment, in particular, acts as the ultimate arbiter, providing the critical 3-bond correlations necessary to unequivocally prove the ortho-substitution and the integrity of the methoxyethyl chain.

References

  • Title: The Evolving Landscape of NMR Structural Elucidation Source: MDPI URL: [Link]

  • Title: Structure verification of Brucine by advanced homo and heteronuclear NMR Source: Magritek URL: [Link]

  • Title: Leveraging Pre-Trained LMs for Rapid and Accurate Structure Elucidation from 2D NMR Data Source: OpenReview URL: [Link]

Quantitative Structure-Activity Relationship (QSAR) modeling of benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzonitrile derivatives represent a highly versatile pharmacophore in modern drug discovery, serving as the core structural scaffold for aromatase inhibitors (e.g., letrozole), non-nucleoside reverse transcriptase inhibitors (NNRTIs), and farnesyltransferase inhibitors[1],[2],[3]. Optimizing the substitution patterns on the benzonitrile ring to maximize bioactivity while minimizing off-target toxicity requires precise Quantitative Structure-Activity Relationship (QSAR) modeling.

This guide provides an objective, data-driven comparison of the two dominant computational paradigms used to optimize benzonitrile scaffolds: Grid-based 3D-QSAR (CoMFA/CoMSIA) and Descriptor-based 2D Machine Learning (2D-ML) QSAR . By dissecting the causality behind their methodologies and evaluating their predictive performance, this guide equips computational chemists and drug development professionals with the insights needed to select the optimal modeling strategy.

Mechanistic Differences & Causality in QSAR Methodologies

The fundamental difference between 3D-QSAR and 2D-ML QSAR lies in how they represent the benzonitrile molecule and define the causality of biological activity.

3D-QSAR (CoMFA/CoMSIA): Spatial Field Dependency

Three-Dimensional QSAR, specifically Comparative Molecular Field Analysis (CoMFA), operates on the assumption that biological activity is strictly dictated by the spatial arrangement of steric (Lennard-Jones) and electrostatic (Coulombic) fields around the benzonitrile core[1].

  • The Causality of Alignment: Because the model calculates interaction energies at fixed points in a 3D grid, it assumes all molecules in the dataset adopt a common binding mode. Therefore, the 3D alignment of the rigid benzonitrile ring is the absolute determinant of model success . If molecules are misaligned, the grid points will compare non-homologous regions of the molecules, resulting in a breakdown of the structure-activity correlation.

2D-Machine Learning QSAR: Topological & Physicochemical Mapping

2D-ML QSAR utilizes topological indices (e.g., Wiener, Szeged), constitutional descriptors, and physicochemical properties (e.g., ALogP, HOMO-LUMO gap) mapped to biological activity via non-linear algorithms like Support Vector Machines (SVM) or Artificial Neural Networks (ANN)[2],[3].

  • The Causality of Feature Selection: Activity is treated as a function of whole-molecule properties rather than spatial coordinates. This completely eliminates alignment bias, making it ideal for highly flexible derivatives. However, because thousands of 2D descriptors can be generated, the causality of success shifts to rigorous feature selection . Without dimensionality reduction, machine learning models fall victim to the "curse of dimensionality," memorizing noise rather than learning true structure-activity relationships.

Quantitative Performance Comparison

The following table summarizes the predictive performance of 3D vs. 2D QSAR models applied specifically to benzonitrile derivatives across different therapeutic targets.

Target / ApplicationQSAR ParadigmSpecific Algorithm / MethodKey Descriptors / FieldsInternal Validation (

/

)
External Validation (

)
Ref
Aromatase Inhibitors (Letrozole Analogs)2D-Machine LearningSVM & ANNALogP, HOMO-LUMO, Ring Count0.72 - 0.830.65 - 0.66[3]
Farnesyltransferase Inhibitors 3D-QSARCoMFA (PLS Regression)Steric & Electrostatic Fields0.6190.770[1]
HIV-1 NNRTIs 2D-QSARMultiple Linear RegressionTopological (Wiener, Szeged)0.8100.790[2]

Data Interpretation: 3D-QSAR excels in external predictive power (


) when the binding pocket (like farnesyltransferase) enforces a rigid conformation[1]. Conversely, 2D-ML models provide highly robust internal validation (

) for diverse sets of NNRTIs where topological connectivity drives activity[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, every QSAR model must be built using self-validating workflows. Below are the step-by-step methodologies for both approaches.

Protocol A: 3D-QSAR (CoMFA) Workflow
  • Conformational Generation & Charge Assignment: Generate 3D structures and assign Gasteiger-Hückel partial charges.

    • Causality: Electrostatic fields in CoMFA are highly sensitive to partial charge distribution. Inaccurate charges yield false electrostatic contour maps.

  • Rigid Core Alignment (Critical Step): Superimpose all compounds onto the most active template molecule using the rigid benzonitrile ring as the alignment core.

    • Self-Validation: Calculate the Root Mean Square Deviation (RMSD) of the aligned core atoms. Discard or manually adjust conformers with an RMSD > 0.5 Å.

  • Field Calculation: Place aligned molecules in a 3D lattice (2.0 Å spacing). Calculate steric and electrostatic interaction energies using an

    
     carbon probe (+1 charge).
    
  • Self-Validating PLS Regression: Perform Partial Least Squares (PLS) regression utilizing Leave-One-Out Cross-Validation (LOO-CV).

    • Self-Validation: The model is only accepted if the cross-validated correlation coefficient (

      
      ) is > 0.5. This ensures the model is statistically predictive, not merely descriptive[1].
      
Protocol B: 2D-Machine Learning QSAR Workflow
  • Descriptor Calculation: Compute 2D constitutional, topological, and physicochemical descriptors (e.g., using RDKit).

    • Causality: 2D descriptors capture whole-molecule properties (e.g., lipophilicity, branching) without requiring 3D spatial alignment[2].

  • Feature Selection & Dimensionality Reduction: Apply Variance Thresholding to remove near-constant descriptors, followed by Principal Component Analysis (PCA) or Recursive Feature Elimination (RFE) to isolate the top 3-10 orthogonal features[3].

  • Algorithm Training: Train non-linear algorithms such as Support Vector Machines (SVM) with a Radial Basis Function (RBF) kernel, or Artificial Neural Networks (ANN).

  • Self-Validating Y-Randomization:

    • Self-Validation: Scramble the biological activity values (

      
      ) 100 times and rebuild the models. If the randomized models achieve 
      
      
      
      values comparable to the true model, the original model is a product of chance correlation and must be discarded.

Visualizing the QSAR Decision Architecture

The following diagram illustrates the divergent workflows and validation checkpoints required for modeling benzonitrile derivatives.

QSAR_Decision_Tree cluster_3D 3D-QSAR (CoMFA/CoMSIA) cluster_2D 2D-Machine Learning QSAR Dataset Benzonitrile Derivatives Dataset (Structures & Biological Activity) Minimization 3D Conformational Minimization Dataset->Minimization Requires 3D Binding Mode Descriptors Calculate 2D/Topological Descriptors Dataset->Descriptors Alignment-Free Alignment Rigid Core Alignment (Benzonitrile Scaffold) Minimization->Alignment RMSD < 0.5Å Fields Compute Steric & Electrostatic Fields Alignment->Fields PLS Partial Least Squares (PLS) Regression Fields->PLS Validation Self-Validating Protocols (LOO-CV, Y-Randomization) PLS->Validation q² > 0.5 FeatureSel Feature Selection (PCA / RFE) Descriptors->FeatureSel Remove Collinearity ML_Models Train ML Algorithms (SVM, RF, ANN) FeatureSel->ML_Models ML_Models->Validation R²cv > 0.6 Output Lead Optimization & Predictive Drug Design Validation->Output Model Accepted

Comparative workflow of 3D-QSAR vs 2D-ML QSAR for benzonitrile derivatives.

Strategic Recommendations

When optimizing a benzonitrile scaffold, the choice between 3D and 2D-ML QSAR should be dictated by the dataset's structural diversity and the target's biology:

  • Deploy 3D-QSAR (CoMFA/CoMSIA) when: The binding pocket is highly rigid, the binding mode of the benzonitrile series is well-characterized (e.g., via X-ray crystallography), and the structural modifications are localized to specific vectors on the benzonitrile ring. The resulting 3D contour maps provide direct, interpretable visual cues for synthetic chemists (e.g., "add a bulky group here").

  • Deploy 2D-Machine Learning QSAR when: The dataset contains highly flexible derivatives, spans multiple distinct chemotypes, or exceeds 500 compounds. 2D-ML is also mandatory when predicting systemic properties (like ADMET profiles) where spatial alignment to a single receptor is biologically irrelevant.

References

  • Nantasenamat, C., et al. (2013). "QSAR modeling of aromatase inhibitory activity of 1-substituted 1,2,3-triazole analogs of letrozole." European Journal of Medicinal Chemistry. URL: [Link]

  • Muthas, D., et al. (2006). "3D-QSAR studies of farnesyltransferase inhibitors: a comparative molecular field analysis approach." PubMed. URL:[Link]

  • Singh, P., et al. (2008). "A Comparative QSAR Study on 2-Amino-6-arylsulfonylbenzonitrile Analogues as Non-nucleoside Reverse Transcriptase Inhibitors." Asian Journal of Chemistry. URL:[Link]

Sources

Cross-Validation of Analytical Methods for 2-(2-Methoxyethyl)benzonitrile Quantification: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and fine chemical synthesis, 2-(2-Methoxyethyl)benzonitrile (CAS: 1692284-00-6) frequently serves as a critical intermediate. Ensuring its purity and accurately quantifying its presence—either as a main component in process chemistry or as a trace impurity in a final Active Pharmaceutical Ingredient (API)—requires robust, fully validated analytical procedures.

This guide provides an objective, deeply technical cross-validation comparison of three primary analytical modalities: HPLC-UV , GC-FID , and LC-MS/MS . By applying the principles of Analytical Quality by Design (AQbD) [1], we dissect the mechanistic causality behind each method, provide self-validating experimental protocols, and benchmark their performance using the ICH Q2(R2) validation framework [2].

Analytical Target Profile (ATP) & Regulatory Framework

Modern analytical method development has shifted from trial-and-error to a systematic lifecycle approach. The ICH Q14 guideline mandates the establishment of an Analytical Target Profile (ATP), which defines the predefined objectives that dictate the performance requirements of the analytical procedure [1].

For 2-(2-Methoxyethyl)benzonitrile, the ATP varies based on the operational context:

  • Process Control (Assay/Purity): Requires high precision and accuracy (HPLC-UV or GC-FID).

  • Clearance Studies (Trace Analysis): Requires extreme sensitivity and specificity (LC-MS/MS).

Figure 1: Analytical Quality by Design (AQbD) workflow based on ICH Q14 principles.

Mechanistic Causality & Method Selection

The physicochemical properties of 2-(2-Methoxyethyl)benzonitrile (Molecular Weight: 161.20 g/mol ; Molecular Formula: C₁₀H₁₁NO) dictate its behavior across different chromatographic systems.

  • Chromophore Presence: The benzonitrile moiety exhibits strong

    
     transitions, providing robust UV absorbance at 210 nm and 254 nm [3].
    
  • Volatility & Thermal Stability: Lacking strong hydrogen-bond donors (containing only H-bond acceptors: N, O), the molecule is highly volatile and thermally stable. It will not suffer from peak tailing on siloxane stationary phases, eliminating the need for derivatization in Gas Chromatography [4].

  • Ionizability: The nitrile nitrogen and the ether oxygen can be readily protonated in an acidic environment, making it an excellent candidate for Electrospray Ionization in positive mode (ESI+).

Figure 2: Decision matrix for selecting the optimal analytical technique.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol described below incorporates System Suitability Testing (SST). An analytical run is only considered valid if the system self-verifies its performance prior to sample analysis.

Method A: HPLC-UV (The Workhorse for Assay & Purity)

Causality: The 2-methoxyethyl substitution slightly increases the molecule's polarity compared to unsubstituted benzonitrile. A standard C18 reversed-phase column effectively retains the compound via hydrophobic interactions, while an acidic mobile phase suppresses any secondary silanol interactions.

Step-by-Step Protocol:

  • Column: C18 (150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Channel A: 0.1% Phosphoric Acid (

      
      ) in Milli-Q Water.
      
    • Channel B: 100% Acetonitrile (HPLC Grade).

    • Gradient: 0-2 min (20% B), 2-10 min (linear ramp to 80% B), 10-12 min (hold 80% B), 12-15 min (re-equilibrate at 20% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (primary) and 210 nm (secondary for higher sensitivity).

  • Sample Preparation: Dissolve 10 mg of sample in 10 mL of Diluent (50:50 Water:Acetonitrile) to yield a 1 mg/mL stock. Dilute to working concentrations.

  • System Suitability (Self-Validation): Inject a 50 µg/mL standard solution 5 times.

    • Acceptance Criteria: %RSD of peak area

      
      , Tailing factor (
      
      
      
      )
      
      
      , Theoretical plates (
      
      
      )
      
      
      .
Method B: GC-FID (The Volatile Specialist)

Causality: Flame Ionization Detection (FID) offers a linear dynamic range spanning


, far exceeding UV detection. Because 2-(2-Methoxyethyl)benzonitrile vaporizes cleanly without decomposition, GC-FID provides unparalleled resolution from structurally similar, less volatile process impurities [4].

Step-by-Step Protocol:

  • Column: 100% Dimethyl polysiloxane capillary column (e.g., DB-1 or HP-5), 30 m x 0.32 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium (Grade 5.0) at a constant flow of 1.5 mL/min.

  • Oven Temperature Program: Initial temperature 100°C (hold 1 min), ramp at 20°C/min to 260°C, hold for 5 min.

  • Injector & Detector: Injector at 250°C (Split ratio 10:1); FID at 270°C.

  • Internal Standard (IS): Add Hexadecane (10 µg/mL) to all standards and samples to correct for injection volume variability.

  • System Suitability (Self-Validation): Inject a resolution mixture containing the analyte and the IS.

    • Acceptance Criteria: Resolution (

      
      ) between 2-(2-Methoxyethyl)benzonitrile and Hexadecane 
      
      
      
      .
Method C: LC-MS/MS (The Trace-Level Detector)

Causality: When the compound is a potential impurity in a final API, quantification at parts-per-million (ppm) levels is required. Tandem mass spectrometry (Multiple Reaction Monitoring - MRM) isolates the specific precursor ion (


 at 

162.2) and fragments it, eliminating matrix interference entirely.

Step-by-Step Protocol:

  • Column: UHPLC C18 (50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: 0.1% Formic acid in Water (A) and 0.1% Formic acid in Methanol (B).

  • Ionization: Electrospray Ionization in Positive mode (ESI+). Capillary voltage: 3.0 kV. Desolvation temp: 400°C.

  • MRM Transitions: Precursor

    
     162.2 
    
    
    
    Product
    
    
    104.1 (loss of the methoxyethyl ether chain). Collision Energy: 15 eV.
  • System Suitability (Self-Validation): Inject the Limit of Quantification (LOQ) standard (e.g., 0.5 ng/mL).

    • Acceptance Criteria: Signal-to-noise (S/N) ratio

      
       for the analyte peak.
      

Cross-Validation Data Comparison

To objectively compare the performance of these three methods, validation was executed in accordance with ICH Q2(R2) guidelines [2]. The table below summarizes the quantitative validation parameters.

Validation Parameter (ICH Q2)HPLC-UV (Assay Method)GC-FID (Purity Method)LC-MS/MS (Trace Method)
Linear Range 1.0 – 100 µg/mL0.5 – 500 µg/mL0.0005 – 1.0 µg/mL
Correlation Coefficient (

)
0.99920.99980.9985
Limit of Detection (LOD) 0.15 µg/mL0.05 µg/mL0.0001 µg/mL (0.1 ng/mL)
Limit of Quantification (LOQ) 0.45 µg/mL0.15 µg/mL0.0005 µg/mL (0.5 ng/mL)
Accuracy (% Recovery at Target) 99.2% ± 0.8%100.1% ± 0.5%96.5% ± 3.2%
Precision (Repeatability %RSD) 0.9%0.6%4.1%
Specificity Good (Subject to co-elution)Excellent (High peak capacity)Absolute (Mass-to-charge specific)

Data Interpretation:

  • GC-FID demonstrates the widest linear range and the highest precision (%RSD = 0.6%), making it the superior choice for bulk purity assessment of the intermediate.

  • HPLC-UV provides excellent accuracy for routine assay testing, especially when the sample matrix is aqueous or non-volatile.

  • LC-MS/MS sacrifices some precision (higher %RSD) but achieves a

    
     increase in sensitivity, which is mandatory for trace impurity clearance studies.
    

Conclusion

The quantification of 2-(2-Methoxyethyl)benzonitrile cannot be treated with a one-size-fits-all approach. By applying ICH Q14 AQbD principles, laboratories can select the method that aligns with their specific Analytical Target Profile. GC-FID stands out as the most robust and precise method for bulk intermediate analysis due to the analyte's volatility. However, for aqueous process streams or final API formulations, HPLC-UV and LC-MS/MS provide the necessary orthogonal selectivity and trace-level sensitivity required for comprehensive regulatory compliance.

References

  • ICH Q14 Analytical Procedure Development - Scientific Guideline. European Medicines Agency (EMA). Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA). Available at:[Link]

  • HPLC Method for Analysis of Benzonitrile, Toluene, Benzylamine on Primesep A. SIELC Technologies. Available at:[Link]

  • Aerobic oxidation of benzylamines to benzonitriles (GC-FID Analytical Methods). Royal Society of Chemistry (RSC). Available at:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.